(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Description
Properties
IUPAC Name |
(3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQRXAWHKWEULC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS number and physicochemical properties
An In-Depth Technical Guide to (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Introduction
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a chiral heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and a stable spirocyclic ketal. This unique structural combination makes it a valuable chiral building block for the synthesis of complex molecular architectures. The rigid 1,4-dioxaspiro[4.5]decane core provides a well-defined three-dimensional scaffold, which is a desirable feature in drug design for controlling the spatial orientation of pharmacophoric groups. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are critical for its application in research and development. The properties of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane are summarized below. It is important to note that while the CAS number 139892-53-8 is specific to the (R)-enantiomer, some reported physical properties may be from studies on the racemic mixture (CAS 5503-32-2), as these are often more readily available and differ minimally.[1][2]
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 139892-53-8 | [1][2] |
| Molecular Formula | C₉H₁₅ClO₂ | [3][4] |
| Molecular Weight | 190.67 g/mol | [3][4] |
| IUPAC Name | (2R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |
| Synonyms | (R)-(+)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | [1] |
| Boiling Point | 272.4 °C at 760 mmHg (for racemic mixture) | |
| Density | 1.15 g/cm³ (for racemic mixture) | |
| Flash Point | 105.8 °C (for racemic mixture) | |
| SMILES | C1CCC2(CC1)OCCCl | |
| InChI | InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m1/s1 |
The molecule's structure features a cyclohexyl ring fused in a spiro fashion to a 1,3-dioxolane ring, which is substituted with a chloromethyl group at the chiral center. This structure imparts a combination of lipophilicity from the cyclohexane moiety and polarity from the dioxolane and chloro groups.
Synthesis and Manufacturing
The synthesis of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is typically achieved via an acid-catalyzed ketalization reaction. The key to producing the desired (R)-enantiomer lies in the use of a chiral starting material.
Synthetic Strategy: Asymmetric Ketalization
The most direct and logical synthetic route involves the reaction of cyclohexanone with a chiral three-carbon synthon, namely (R)-3-chloro-1,2-propanediol. This reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the formation of the desired spiroketal product.
Caption: Synthetic workflow for (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane.
Exemplary Laboratory Protocol
This protocol describes a general procedure that can be adapted for specific laboratory scales.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 equivalent), (R)-3-chloro-1,2-propanediol (1.0-1.2 equivalents), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin. The use of a solid resin can simplify downstream purification.
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water collection or using an appropriate analytical technique (e.g., GC-MS, TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a mild base, such as a saturated aqueous sodium bicarbonate solution.
-
Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified further by vacuum distillation or column chromatography on silica gel to yield the pure (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane.
Applications in Medicinal Chemistry and Drug Development
The utility of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane stems from its identity as a chiral pool synthon and a rigid scaffold.
Role as a Chiral Building Block
The presence of a single, well-defined stereocenter and a reactive C-Cl bond allows for its use in stereoselective synthesis. The chloromethyl group is a versatile handle that can be readily converted into a variety of other functional groups through nucleophilic substitution reactions (e.g., conversion to amines, azides, thiols, or for carbon-carbon bond formation). This enables the introduction of diverse side chains onto the rigid spirocyclic core, a common strategy in the exploration of structure-activity relationships (SAR).
Scaffold in Bioactive Molecules
The spirocyclic system locks the cyclohexane ring in a specific conformation relative to the dioxolane ring. This rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The 1,4-dioxaspiro[4.5]decane framework has been identified as a valuable structural element in the development of various therapeutic agents.
-
Enzyme Inhibitors: Related spiro[4.5]decanone structures have been investigated as templates for inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for treating anemia.[5] The rigid scaffold helps position key interacting moieties within the enzyme's active site.
-
CNS Agents: The broader 1,4-dioxa-8-azaspiro[4.5]decane scaffold (where a nitrogen replaces a carbon in the cyclohexane ring) has been used to develop potent ligands for the sigma-1 (σ₁) receptor, which has implications for tumor imaging and treating neurological disorders.[6]
-
Cathepsin S Inhibitors: The 1,4-dioxaspiro[4.5]decane moiety is a foundational component in the structure of potent and selective inhibitors for cathepsin S, a protease involved in inflammatory and neurological diseases.[7]
Caption: Conceptual role as a scaffold in drug discovery.
Spectroscopic and Analytical Characterization
Characterization of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane relies on standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The spectrum would show complex multiplets for the 10 protons of the cyclohexane ring, typically in the range of δ 1.4-1.8 ppm. The protons on the dioxolane ring and the chloromethyl group would appear further downfield. The -OCH₂- and -OCH- protons of the dioxolane ring would likely appear between δ 3.5-4.5 ppm, and the -CH₂Cl protons would be expected around δ 3.6 ppm.
-
¹³C NMR: The spectrum should display 9 distinct signals corresponding to the 9 unique carbon atoms in the asymmetric molecule. The spiro carbon (C-5) would be a quaternary signal, and the carbon bearing the chloromethyl group (C-2) would appear in the ether region (δ 60-80 ppm), while the -CH₂Cl carbon would be in the δ 40-50 ppm range.
-
Mass Spectrometry (MS): In an EI-MS spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet at m/z 190 and 192, with an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching vibrations for the sp³ hybridized carbons (~2850-3000 cm⁻¹), strong C-O ether stretching vibrations (~1050-1150 cm⁻¹), and a C-Cl stretching band (~650-750 cm⁻¹).
Environmental, Health, and Safety (EHS) Profile
Proper handling of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is essential due to its potential hazards. The GHS classification for the closely related racemic mixture provides a strong basis for safety protocols.[3]
GHS Hazard Classification
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Danger [3]
Handling and Storage Recommendations
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Some suppliers recommend refrigerated storage (2-8°C).[2] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the waste in a suitable container for disposal.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.
Conclusion
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a highly valuable chiral intermediate for synthetic and medicinal chemists. Its well-defined stereochemistry, rigid scaffold, and synthetically versatile chloromethyl group make it an ideal starting point for the construction of complex, biologically active molecules. A thorough understanding of its physicochemical properties, synthetic routes, and safety profile is crucial for its effective and safe utilization in the laboratory and in the broader context of drug discovery and development.
References
-
PubChem. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. CAS#:5503-32-2 | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. Available from: [Link]
-
BuyersGuideChem. (R)-(+)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane suppliers and producers. Available from: [Link]
-
Generic Safety Data Sheet. 1,4-dioxaspiro[4.5]decan-8-one. Available from: [Link]
-
PubChemLite. 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane. Available from: [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available from: [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra of D[4.5] C-O-C ester. Available from: [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decan-2-one. National Center for Biotechnology Information. Available from: [Link]
-
Brust, P. et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Available from: [Link]
-
Paixão, P. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Available from: [Link]
-
Wood, M. et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Available from: [Link]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. 5503-32-2|2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 3. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1098589-87-7 | (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane - Synblock [synblock.com]
- 5. researchgate.net [researchgate.net]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
Solubility profile of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane in polar vs non-polar solvents
An In-depth Technical Guide to the Solubility Profile of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane in Polar vs. Non-Polar Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its downstream applications, including reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. In the absence of established public data, this document serves as a practical manual for researchers, chemists, and drug development professionals. We will first dissect the molecular structure to predict its solubility based on first principles and then provide a detailed, field-proven experimental protocol for its quantitative determination.
Introduction: The Critical Role of Solubility
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its spirocyclic ketal structure offers a unique three-dimensional framework, while the chloromethyl group provides a reactive handle for further molecular elaboration. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its effective use. Poor solubility can lead to challenges in reaction homogeneity, inaccurate dosing in biological assays, and significant hurdles in developing viable drug formulations.[1][2]
This guide is structured to empower the researcher with both the theoretical foundation and the practical methodology to thoroughly characterize the solubility of this compound.
Theoretical Assessment and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] To predict the solubility of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, we must first analyze its molecular structure and constituent functional groups.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (solid)
-
Selected polar and non-polar solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed glass containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Cuvettes (if using UV-Vis)
Procedure:
-
Preparation: Add an excess amount of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane to a series of vials. A general rule is to add at least 2-3 times the expected amount needed for saturation to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates that could lead to an overestimation of solubility. [6]Discard the first few drops of the filtrate to prevent dilution from the filter housing.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be recorded precisely.
-
Analysis: Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. [7][8]
Analytical Quantification
A. HPLC-UV Method (Preferred)
High-Performance Liquid Chromatography is highly recommended due to its specificity and ability to separate the analyte from any potential impurities or degradants. [9]
-
Calibration Curve: Prepare a series of standard solutions of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane of known concentrations in the mobile phase.
-
Analysis: Inject the standards and the diluted samples onto the HPLC system.
-
Quantification: Plot the peak area from the chromatograms against the concentration of the standards to generate a calibration curve. Determine the concentration of the diluted sample from this curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. [7] B. UV-Vis Spectroscopy Method
This method is faster but less specific than HPLC. It is suitable if the compound has a distinct chromophore and there is no interference from the solvent or impurities at the analytical wavelength (λmax). [4]
-
Calibration Curve: Prepare standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law. [10]* Analysis: Measure the absorbance of the diluted, filtered sample.
-
Quantification: Use the calibration curve to determine the concentration of the diluted sample and calculate the original concentration.
Data Presentation and Interpretation
The obtained solubility data should be compiled into a clear and concise format for easy comparison and interpretation.
Table 1: Predicted and Experimental Solubility Profile of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane at 25°C
| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Water | Polar Protic | Low | [Experimental Data] | [Experimental Data] |
| Methanol | Polar Protic | Low to Moderate | [Experimental Data] | [Experimental Data] |
| Ethanol | Polar Protic | Moderate | [Experimental Data] | [Experimental Data] |
| Acetonitrile | Polar Aprotic | Moderate to Good | [Experimental Data] | [Experimental Data] |
| Acetone | Polar Aprotic | Good | [Experimental Data] | [Experimental Data] |
| Dichloromethane | Moderately Polar | High | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran | Moderately Polar | High | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | Moderately Polar | High | [Experimental Data] | [Experimental Data] |
| Toluene | Non-Polar Aromatic | Moderate to Good | [Experimental Data] | [Experimental Data] |
| Hexane | Non-Polar Aliphatic | Low | [Experimental Data] | [Experimental Data] |
(Note: This table is a template. The "Experimental Data" columns are to be filled in upon completion of the protocol described in Section 3.)
Interpretation of Results:
The experimental data will validate or refine the initial predictions. A high solubility in solvents like dichloromethane and ethyl acetate, coupled with low solubility in water and hexane, would confirm the compound's mixed-polarity nature. This information is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).
-
Drug Discovery: Choosing suitable vehicles for in vitro and in vivo screening to ensure the compound remains in solution at the target concentration.
-
Formulation Science: Providing a baseline for developing more complex formulations if aqueous solubility is found to be a limiting factor.
Conclusion
This technical guide has provided a comprehensive strategy for characterizing the solubility of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. By integrating theoretical predictions based on molecular structure with a rigorous, step-by-step experimental protocol using the shake-flask method, researchers can obtain reliable and quantitative solubility data. This information is fundamental to unlocking the full potential of this versatile chemical entity in research and development, ensuring its efficient and effective application in the synthesis of new chemical entities and potential therapeutic agents.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Persee. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. [Link]
-
Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005. [Link]
-
Palmer, D. S., et al. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 115(15), 7663–7696. [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]
-
Aha! Chemistry with Prof Bob. 0903 Like dissolves like? Shades of grey. [Link]
-
Chemistry Stack Exchange. (2020, September 28). Relation of polarity of organic functional groups and whole molecules. [Link]
-
Mabion. UV-VIS Spectrometry for Protein Concentration Analysis. [Link]
-
Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. [Link]
-
Frontiers. (2023, October 10). Fragment-pair based drug molecule solubility prediction through attention mechanism. [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]
-
Khan Academy. Functional groups. [Link]
-
Stenutz. Polarity of functional groups. [Link]
-
YouTube. (2019, August 13). effects of functional group polarity. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1017-1029. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97801, 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
PubChemLite. 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane. [Link]
-
ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
BuyersGuideChem. (R)-(+)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane suppliers and producers. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019, July 8). Arhiv za farmaciju, 69(4), 253-264. [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro(4.5)decane. [Link]
-
NIST. 1,4-Dioxaspiro[4.5]decane. [Link]
Sources
- 1. Frontiers | Fragment-pair based drug molecule solubility prediction through attention mechanism [frontiersin.org]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
An In-depth Technical Guide to the Stereoisomers of 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane, crucial chiral building blocks in modern drug discovery and development. The spiroketal motif is a privileged scaffold in numerous biologically active natural products, and the ability to synthesize enantiomerically pure derivatives is of paramount importance.[1][2] This document outlines a strategic approach to the stereoselective synthesis of both (R)- and (S)-isomers, details the analytical methodologies required for their separation and characterization, and discusses their potential applications in medicinal chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable chiral intermediates.
Introduction: The Significance of Chirality and the Spiroketal Scaffold
Chirality is a fundamental property of molecules that has profound implications in pharmacology. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[3] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1][4]
The 1,4-dioxaspiro[4.5]decane core is a spiroketal, a structural motif found in a wide array of natural products with interesting biological activities.[2] The rigid, three-dimensional structure of the spiroketal scaffold makes it an attractive framework for the design of novel therapeutic agents, as it allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The chloromethyl group at the C2 position serves as a versatile synthetic handle for further molecular elaboration.
This guide will focus on the practical aspects of accessing and differentiating the (R)- and (S)-enantiomers of 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane, providing a roadmap for their utilization in research and development.
Stereoselective Synthesis: A Chiral Pool Approach
While various methods exist for the asymmetric synthesis of spiroketals, including the use of chiral auxiliaries and catalysts, a highly efficient and conceptually straightforward approach for the synthesis of (R)- and (S)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane involves leveraging the "chiral pool".[5][6][7] This strategy utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry. In this case, the commercially available enantiomers of 3-chloro-1,2-propanediol serve as ideal precursors.
Synthesis of (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
The synthesis of the (S)-enantiomer commences with (R)-3-chloro-1,2-propanediol. The stereochemistry of the final product is inverted relative to the starting diol due to the Cahn-Ingold-Prelog priority rules applied to the resulting spiroketal.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq.), (R)-3-chloro-1,2-propanediol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.) in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure (S)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane.
Synthesis of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
The synthesis of the (R)-enantiomer is analogous to that of the (S)-enantiomer, with the key difference being the use of (S)-3-chloro-1,2-propanediol as the chiral starting material.
Experimental Protocol:
The experimental protocol is identical to that described for the (S)-enantiomer, with the substitution of (R)-3-chloro-1,2-propanediol with (S)-3-chloro-1,2-propanediol.
Analytical Differentiation of the Enantiomers
The successful synthesis of the individual enantiomers requires robust analytical methods to confirm their identity, purity, and enantiomeric excess. As enantiomers possess identical physical properties in an achiral environment, specialized chiral analytical techniques are necessary for their differentiation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used technique for the separation and quantification of enantiomers.[8][9][10] The development of a successful chiral HPLC method for (R)- and (S)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane would typically involve the following steps:
Method Development Strategy:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[9] Columns like Chiralcel® OD-H or Chiralpak® AD-H would be suitable starting points.
-
Mobile Phase Selection: A normal-phase mobile phase system, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly employed for polysaccharide-based CSPs. The ratio of the solvents is a critical parameter for optimizing the separation.
-
Optimization: Fine-tuning of the mobile phase composition, flow rate, and column temperature is performed to achieve baseline resolution of the two enantiomers with good peak shape and a reasonable analysis time.
-
Detection: A UV detector is suitable for the analysis of these compounds.
Expected Outcome:
A successful chiral HPLC method will produce a chromatogram with two well-resolved peaks, one corresponding to the (R)-enantiomer and the other to the (S)-enantiomer. The elution order would need to be confirmed by injecting a sample of a known, pure enantiomer.
Polarimetry: Measurement of Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance in solution.[11] It is a characteristic physical property of an enantiomer and is measured using a polarimeter. The two enantiomers of a chiral molecule will rotate the plane of polarized light by an equal magnitude but in opposite directions.[11]
-
Dextrorotatory (+): Rotation to the right (clockwise).
-
Levorotatory (-): Rotation to the left (counter-clockwise).
It is important to note that there is no simple correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[12]
Experimental Protocol for Measuring Specific Rotation:
-
Prepare a solution of the enantiomerically pure compound of a known concentration (c, in g/mL) in a suitable achiral solvent.
-
Fill a polarimeter cell of a known path length (l, in decimeters).
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (usually the sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the following formula:
[α]DT = α / (c × l)
Data Summary (Hypothetical):
| Property | (R)-Isomer | (S)-Isomer |
| Chiral HPLC Retention Time | tR1 | tR2 (tR1 ≠ tR2) |
| Specific Optical Rotation | +x° | -x° |
Note: The specific optical rotation values and the elution order in chiral HPLC are experimentally determined and are presented here hypothetically to illustrate the expected differences between the enantiomers.
Applications in Drug Development
While specific blockbuster drugs directly incorporating the (R)- or (S)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane scaffold are not prominently documented in publicly available literature, the utility of these isomers lies in their role as versatile chiral building blocks.[1][6][7]
The spiroketal core provides a rigid, three-dimensional framework that can be used to orient substituents in a precise manner, which is highly desirable for achieving selective binding to biological targets. The chloromethyl group is a key functional handle that allows for a variety of subsequent chemical transformations, including:
-
Nucleophilic Substitution: The chloride is a good leaving group and can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functional groups.
-
Formation of Organometallic Reagents: The chloromethyl group can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) for carbon-carbon bond formation.
-
Further Functional Group Interconversions: The chloromethyl group can be transformed into other functional groups such as aldehydes, carboxylic acids, or nitriles.
This synthetic versatility allows for the incorporation of the chiral spiroketal motif into more complex molecular architectures, making these isomers valuable starting materials for the synthesis of novel drug candidates.
Conclusion
The (R)- and (S)-enantiomers of 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane are valuable chiral building blocks with significant potential in drug discovery. Their stereoselective synthesis can be efficiently achieved using a chiral pool approach starting from the enantiomers of 3-chloro-1,2-propanediol. The differentiation and analysis of these isomers rely on specialized techniques such as chiral HPLC and polarimetry. The combination of a rigid spiroketal scaffold and a versatile chloromethyl handle makes these compounds attractive starting materials for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. This guide provides a foundational framework for the synthesis, characterization, and strategic utilization of these important chiral intermediates.
References
- Chiral chemical synthesis plays an important and growing role in the development of new drugs, agrochemicals and building blocks. This paper focusses on asymmetric synthesis with chiral catalysts to provide novel chiral amino acids and amino alcohols. (Source: Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC)
- Hai-Feng Ji. A general method to predict optical rotations of chiral molecules from their structures.
- Besides traditional chiral pool and resolution of racemates as sources of chiral building blocks, many new synthetic methods including a great variety of catalytic reactions have been developed which facilitate the production of complex chiral drug candidates for clinical trials.
- Moilanen, S. B.; Potuzak, J. S.; Tan, D. S. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. (Source: Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society)
- Chiral building blocks are crucial in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a compound. Their presence guides the formation of stereocenters during chemical reactions, enabling high selectivity. (Source: Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem)
- AURUM Pharmatech manufactures a range of chiral building blocks including amines, amino alcohols and diols, which are used as resolving agents or intermediates in pharmaceutical synthesis.
- The pharmaceutical industry has a rising demand for chiral intermediates and research reagents because of the continuing imperative to improve drug efficacy. (Source: Synthesis of chiral building blocks for use in drug discovery - PubMed)
- A general rule with exceptions to predict the sign of optical rotation of chiral molecules with a RCHXY structure from their absolute configurations.
- This manuscript illustrates that tethering is an effective approach for the stereoselective construction of bis-spiroketals with thermodynamically similar stereoisomers, providing a new approach to set remote stereocenters and prepare complex structures that have not previously been accessed stereoselectively. (Source: Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC - PubMed Central)
- Spiroketals are privileged substructures found in numerous natural products. Even relatively simple spiroketals exhibit a range of biological activities. (Source: Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute)
- We developed a stereoselective spiroketalization using Pd(II)-catalyst. (Source: Novel stereoselective synthesis of spiroketal structure using Pd(II)
- Chiral spirocyclic skeletons have found widespread applications in asymmetric catalysis, drug discovery, and functional materials due to their rigid three-dimensional architecture and excellent stereochemical stability. (Source: Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides.
- A representation for the molecules was developed using Cartesian coordinate geometries and encoded atom types to serve as input for various machine learning algorithms. Classifiers were developed and trained to predict the chirality and signs of optical rotations using a variety of machine learning methods.
- This article describes our efforts to develop an asymmetric synthesis of bisbenzannulated spiroketals using a chiral sulfoxide auxiliary. (Source: Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary - Organic & Biomolecular Chemistry (RSC Publishing))
- Optical rotation, also known as polarization rotation or circular birefringence, is the rotation of the orientation of the plane of polarization about the optical axis of linearly polarized light as it travels through certain materials.
- There is no simple way to predict the direction of rotation based on the structure. If you want to know what direction a molecule rotates polarized light, you just have to measure it.
- The optically active 3-chloro-1,2-propanediol is a useful intermediate for synthesizing a variety of drugs and optically active compounds having physiological activity.
- There are computer models that have been developed to predict optical activity from absolute configuration, but they are not completely accurate, as something is wrong in the math or understanding still. (Source: Optical activity (video) | Chirality - Khan Academy)
- (S)-3-Chloro,-1,2-Propanediol is a chiral API intermediate that is used in the synthesis of (R)-Glycidyl butyrate (RGB), which is the starting material to Linezolid, an antibiotic to treat serious bacterial infections. (Source: (S)-3-Chloro,-1,2-Propanediol)
- Testing of the (R)- and (S)-isomers of 3-chloro-1,2-propanediol, synthesized under laboratory conditions, showed that only the (R)-isomer induced diuresis and gluco-suria in rats. (Source: 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) - Inchem.org)
- Wang's group used chiral phosphoric acids as bifunctional catalysts to (1) generate o-QMs from ortho-hydroxybenzyl alcohols 17 and (2) synthesize enantioenriched (N,O)-spiroaminal moieties 5 via a formal (4 + 2) cycloaddition reaction in the presence of 3-methylene isoindolinone 2. (Source: Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - PMC)
- The present invention relates to a process for preparing an optically active 3-chloro-1 ,2-propanediol by employing microorganism which can selectively metabolize (R)-or (S)-3-chloro-1 ,2-propanediol. (Source: Process for preparing 3-chloro-1, 2-propanediol - European Patent Office - EP 0224246 A2 - Googleapis.com)
- In stereochemistry, a chiral auxiliary is a stereogenic group or unit that is temporarily incorporated into an organic compound in order to control the stereochemical outcome of the synthesis. (Source: Chiral auxiliary - Wikipedia)
- A simple and effective procedure for the enantioselective synthesis of (R)- and (S)-Moprolol was described. The key step was the asymmetric synthesis of enantiopure (R)- and (S)-guaifenesin, which were synthesized from enantioenriched (R)-3-chloro-1,2-propanediol and (S)-epichlorohydrin via kinetics of hydrolysis resolution of racemic epichlorohydrin by chiral Salen-CoIII complex.
- A modular, stereoselective approach to spiroketal synthesis.
- Chiral methods stand head and shoulders above all other HPLC methods in terms of the amount of experience and expertise required for their development. (Source: Chiral HPLC Method Development)
- PubChem entry for 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. (Source: 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane - PubChem)
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- The mechanism for enacting chiral separations involves the formation of a diastereomeric complex, either between a mobile phase additive and the analyte of interest, or between the stationary phase and the analyte. (Source: HPLC Technical Tip: Chiral Method Development - Phenomenex)
- Chiral method development begins with choosing the right columns to screen. (Source: Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich)
- In this study, a simple and accurate normal phase chiral HPLC method was developed for the enantiomeric separation and quantification of S- and R-HCQ. (Source: Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC)
- Asymmetric synthesis: chiral catalysts and reagents. (Source: Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction)
- The discovery of N-((2H-tetrazol-5-yl) methyl)-4-((R)-1-((5r,8R)-8- (tertbutyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4- dimethylpentyl)benzamide (SCH 900822): A potent and selective glucagon receptor antagonist.
- This dissertation will span an array of natural products but focus on both of these motivations. Chapter 1 briefly discusses “chiral pool” syntheses to give context for some of the work outlined in Chapters 2, 3, and 4 of this dissertation. (Source: UC Berkeley - eScholarship)
- 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation and... (Source: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)
-
Spiro[6][13]decane derivatives, process for their preparation and pharmaceutical compositions containing them. (Source: EP0479631B1 - Spiro[6][13]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents)
- Asymmetric hydrogenation of unsaturated morpholines has been developed by using a bisphosphine-rhodium catalyst bearing a large bite angle. (Source: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH)
- 1,4-Dioxaspiro[4.5]decan-8-one is an exceedingly useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals and insecticides. (Source: Synthesis of 1,4-dioxaspira[4.
- Disclosed herein are 2, 8-diazaspiro [4.5] decane compounds...which are inhibitors of LATS 1/2. (Source: CN117425654A - 2,8-diazaspiro[4.
- Enantiomerically pure 4‐hydroxymorphan‐7‐ones were prepared in two steps from the natural product (R)‐carvone.
- Highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman's imines is reported. This methodology afforded the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. (Source: Asymmetric synthesis of 1-substituted 2-azaspiro[3.
- Stereoselective synthesis of quaternary stereocenters represents a significant challenge in organic chemistry. Herein, we describe the use of ene-reductases OPR3 and YqjM for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones.
- Asymmetric synthesis. (Source: Asymmetric Synthesis - University of York)
- Creative scientists at Pharma Inventor Inc. have published a large number of innovative patents covering various phases of medicinal chemistry, process development and synthetic organic methodology developments.
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. aurumpharmatech.com [aurumpharmatech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Optical rotation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Architectural Control in Chiral Synthesis: The Spiro-Acetal Protecting Group Paradigm
Executive Summary
In the high-stakes arena of chiral drug synthesis, protecting groups (PGs) are often viewed as necessary evils—steps that add mass but not value. However, spiro-acetal protecting groups represent a paradigm shift: they are not merely "masks" but architectural scaffolds .
Unlike flexible acetonides or benzyl ethers, spiro-acetals (specifically the Dispoke and Bispoke systems pioneered by the Ley group) impose rigid conformational locks on 1,2-diols. This rigidity exploits the anomeric effect to control the stereochemical outcome of subsequent reactions (e.g., glycosylations, alkylations) and enhances crystallinity, often allowing for non-chromatographic purification.
This guide details the mechanistic underpinnings, synthesis protocols, and strategic applications of spiro-acetal PGs, moving beyond standard textbook definitions to field-proven application.
Part 1: The Mechanistic Advantage
The Thermodynamic Imperative
The stability of a spiro-acetal protecting group is not accidental; it is driven by the double anomeric effect . In a spiroketal system, the oxygen lone pairs can align anti-periplanar to the C-O bonds of the adjacent ring. This electronic stabilization (approx. 1.5–2.5 kcal/mol per interaction) makes the spiro-acetal thermodynamically robust compared to acyclic analogs.
-
Rigidity: The spiro-fusion locks the protected diol into a specific conformation (typically a chair or twist-boat), reducing the entropic penalty for subsequent reactions that require a fixed geometry.
-
Orthogonality: Spiro-acetals are generally acid-labile but can be tuned. They are stable to basic conditions, organometallics (Grignards, organolithiums), and hydrides, making them orthogonal to esters, silyl ethers, and carbamates.
The Ley Systems: Dispoke and Bispoke
Two specific systems dominate this niche, developed to address the limitations of standard cyclohexylidene acetals.
| System | Reagent | Structure Type | Key Advantage |
| Dispoke (Dispiroketal) | 1,1,2,2-tetramethoxycyclohexane (TMC) | Dispiro-acetal (C2 symmetric) | Protects 1,2-diols. Highly crystalline; imposes C2 symmetry which simplifies NMR spectra. |
| Bispoke (Bis-spiroketal) | 3,3,6,6-tetramethoxy-1,4-cyclohexadiene | Bis-spiroketal | Cross-links two diols or forms a bridge.[1] Contains an alkene handle for further functionalization. |
Part 2: Strategic Applications & Decision Framework
When to Use Spiro-Acetals
Do not use these expensive reagents for simple protection. Use them when:
-
Stereocontrol is Required: You need to lock a flexible acyclic chain into a rigid ring to direct the trajectory of an incoming nucleophile.
-
Purification is Difficult: Your intermediate is an oil. Converting it to a Dispoke derivative often yields a crystalline solid, enabling purification via recrystallization instead of HPLC.
-
NMR Assignment is Ambiguous: The C2 symmetry of the Dispoke group simplifies complex
H and C NMR spectra, aiding in stereochemical assignment.
Comparative Analysis
| Feature | Acetonide (Isopropylidene) | Benzylidene Acetal | Spiro-Acetal (Dispoke) |
| Formation | Fast, Acetone/Acid | Benzaldehyde/Acid | TMC/Acid (Slower, requires driving force) |
| Acid Stability | Low to Moderate | Moderate | High (Due to anomeric effect) |
| Crystallinity | Low (Often oils) | Moderate | Very High |
| Stereocontrol | Minimal (Flexible) | Moderate | High (Rigid Scaffold) |
| Cost | Very Low | Low | High |
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of the Dispoke-Protected Diol
Target: Protection of trans-1,2-cyclohexanediol (as a model system) using the Dispoke strategy.
Reagents:
-
Substrate: 1,2-Diol (1.0 equiv)
-
Reagent: 1,1,2,2-Tetramethoxycyclohexane (TMC) (1.2 equiv)
-
Catalyst: Camphorsulfonic acid (CSA) (0.05 equiv) or p-TsOH
-
Solvent: Methanol (dry) or Trimethyl orthoformate (TMOF) as solvent/scavenger
Workflow:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the 1,2-diol in dry Methanol (0.5 M concentration).
-
Addition: Add 1,1,2,2-Tetramethoxycyclohexane (TMC).
-
Catalysis: Add CSA (5 mol%).
-
Reflux: Heat the mixture to reflux. The reaction is driven by the expulsion of methanol. Note: If using TMOF as solvent, the equilibrium is driven forward more efficiently.
-
Monitoring: Monitor via TLC. The Dispoke product is usually less polar than the starting diol.
-
Quench: Once complete (typically 4–12 h), cool to RT and add Triethylamine (Et
N) to neutralize the acid. -
Workup: Concentrate in vacuo. The residue is often a solid.
-
Purification: Recrystallize from Hexane/EtOAc. Flash chromatography is rarely needed if conversion is high.
Self-Validating Check:
-
NMR Verification: Look for the disappearance of the methoxy signals from the reagent (approx. 3.2 ppm) and the appearance of the characteristic spiro-cyclohexane methylene protons (1.4–1.8 ppm).
-
Melting Point: The product should have a sharp melting point, confirming purity.
Part 4: Visualization of the Protection Workflow
The following diagram illustrates the logical decision process and synthetic workflow for deploying the Dispoke protecting group.
Caption: Decision logic and synthetic workflow for Dispoke protection of 1,2-diols.
Part 5: Deprotection Strategies
The robustness of spiro-acetals means mild acid (e.g., acetic acid) is often insufficient for removal.
-
Standard Acidolysis: Treatment with TFA/Water (9:1) or HCl/MeOH at room temperature.
-
Trans-acetalization: Heating with 1,2-ethanedithiol and BF
OEt . This converts the spiro-acetal into a dithiolane (which can be removed later with Hg salts) and releases the diol. This is useful if the substrate is acid-sensitive but compatible with Lewis acids.
References
-
Ley, S. V., et al. (1998). Dispoke: A new protecting group for 1,2-diols. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme.[2] (Authoritative text on the mechanistic stability of acetals). Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection conditions). Link
-
Douglas, N. L., Ley, S. V., et al. (1994). Preparation of 1,1,2,2-tetramethoxycyclohexane and its use as a protecting group for 1,2-diols. Synlett. Link
Sources
Methodological & Application
Protocol for Nucleophilic Substitution of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane: A Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive protocol for the nucleophilic substitution of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane, a valuable chiral building block in medicinal chemistry and organic synthesis. The document outlines the mechanistic underpinnings of the reaction, emphasizing the stereochemical implications, and provides detailed, field-proven protocols for the substitution with various nucleophiles, including azides, amines, and thiols. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile synthon for the construction of complex molecular architectures.
Introduction: The Significance of a Chiral Spiroketal
(R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane is a key chiral intermediate whose rigid spirocyclic framework allows for the precise three-dimensional positioning of functional groups. This characteristic is of paramount importance in drug design, where specific spatial arrangements are often required for optimal interaction with biological targets. For instance, derivatives of this spiroketal have been instrumental in the development of potent and selective inhibitors of enzymes like cathepsin S, which is implicated in various inflammatory and neurological disorders.[1] The presence of a primary chloride offers a reliable handle for introducing a wide array of functionalities via nucleophilic substitution, making it a versatile starting material for the synthesis of diverse compound libraries.
The inherent chirality of the starting material, derived from (R)-epichlorohydrin, allows for the synthesis of enantiomerically pure products, which is critical in modern pharmaceutical development to avoid off-target effects and improve therapeutic efficacy.
Mechanistic Rationale and Stereochemical Control
The nucleophilic substitution at the chloromethyl group of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane proceeds predominantly through a bimolecular nucleophilic substitution (S\N2) mechanism.[2] This is anticipated due to the primary nature of the alkyl halide, which is sterically unhindered and thus readily accessible to incoming nucleophiles.
Key Mechanistic Features:
-
Concerted Mechanism: The S\N2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the chloride leaving group.
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond.
-
Inversion of Stereochemistry: A crucial consequence of the backside attack is the inversion of the stereochemical configuration at the reaction center. This is often referred to as a Walden inversion. While the chiral center in the starting material is not the carbon undergoing substitution, the resulting product will have a defined (S) configuration at the newly functionalized carbon.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical for the success of these reactions. These solvents are capable of solvating the cation of the nucleophilic salt (e.g., Na⁺ in NaN₃) but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity and promoting the S\N2 pathway.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane.
Caption: General workflow for the S\N2 substitution reaction.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific nucleophile and available laboratory equipment.
3.1. General Considerations and Safety Precautions
-
Reagent Purity: Use reagents from reliable sources and ensure they are of appropriate purity. Anhydrous solvents should be used where specified.
-
Inert Atmosphere: While not always strictly necessary for all nucleophiles, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture and oxygen.
-
Safety: (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.
3.2. Protocol 1: Azide Substitution
This protocol describes the synthesis of (S)-2-(azidomethyl)-1,4-dioxaspiro[4.5]decane. The azide functional group is a versatile precursor for the synthesis of primary amines via reduction.
Materials:
-
(R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add sodium azide (1.2-1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of organic layer) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-2-(azidomethyl)-1,4-dioxaspiro[4.5]decane.
3.3. Protocol 2: Amine Substitution
This protocol outlines the reaction with a primary amine to yield a secondary amine. Note that over-alkylation to form a tertiary amine is a potential side reaction. Using a large excess of the primary amine can help to minimize this.
Materials:
-
(R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile or DMF
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Add a solution of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq) in the same solvent dropwise to the stirred mixture.
-
Heat the reaction to 50-70 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (ethyl acetate or dichloromethane).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel. A small amount of triethylamine may be added to the eluent to prevent the product from streaking on the column.
3.4. Protocol 3: Thiol Substitution
This protocol describes the formation of a thioether. Thiols are excellent nucleophiles and the reaction generally proceeds readily.
Materials:
-
(R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane
-
Thiol (e.g., thiophenol or ethanethiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
If using NaH: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the thiol (1.1 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting thiolate solution back to 0 °C and add a solution of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
If using K₂CO₃: In a round-bottom flask, dissolve the thiol (1.1 eq) and (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and heat the mixture to 50-60 °C for 2-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (if using NaH) or water (if using K₂CO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane. Note that these are general guidelines and optimal conditions may vary.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) |
| Azide | NaN₃ | DMF | 60-80 | 4-12 |
| Primary Amine | R-NH₂, K₂CO₃ | Acetonitrile | 50-70 | 6-24 |
| Thiol | R-SH, NaH | THF | 0 to RT | 2-8 |
Conclusion
The nucleophilic substitution of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane is a reliable and stereocontrolled method for the introduction of various functional groups. The protocols outlined in this guide, based on the well-established S\N2 mechanism, provide a solid foundation for the synthesis of a wide range of chiral derivatives. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
-
LibreTexts Chemistry. (2021). NS4. Stereochemistry - aliphatic nucleophilic substitution. Available at: [Link][2]
-
PubChem. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. Available at: [Link][3]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Available at: [Link][4]
-
OpenStax. (2023). Organic Chemistry, Chapter 9.2: Common nucleophilic substitution reactions. Available at: [Link][5]
-
Beilstein Journal of Organic Chemistry. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Available at: [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Synthesis of chiral beta-blockers using (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Application Note: Asymmetric Synthesis of Chiral -Blockers via (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Executive Summary
The synthesis of
This guide details the protocol for utilizing (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (Reagent 1 ) as a stable, crystalline chiral synthon. Unlike the moisture-sensitive acetonide (solketal) derivatives, the cyclohexylidene-protected ketal (spiro-decane) offers superior stability under the vigorous nucleophilic substitution conditions required to displace the alkyl chloride.
Strategic Rationale & Mechanism
The core challenge in synthesizing the aryloxypropanolamine pharmacophore is introducing the aryl ether linkage without racemizing the chiral center.
-
Why this Reagent? The 1,4-dioxaspiro[4.5]decane moiety acts as a robust protecting group for the 1,2-diol. The steric bulk of the spiro-cyclohexyl ring suppresses unwanted side reactions and prevents migration of the protecting group under basic coupling conditions.
-
Stereochemical Pathway: The reaction proceeds via a nucleophilic substitution (
) at the exocyclic chloromethyl group. Crucially, the chiral center (C2 of the dioxolane ring) is not the electrophilic site; therefore, the configuration is retained during the coupling step. -
Target Correlation: Starting with the (R) -reagent typically yields the (R) -glycidyl ether intermediate, which processes to (R) -Propranolol (often used as a contraceptive or membrane stabilizer). Note: To access the cardio-active (S)-Propranolol, the (S)-enantiomer of the reagent should be substituted in this protocol.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the disconnection strategy and forward synthesis flow.
Figure 1: Synthetic workflow from the spiro-ketal precursor to the final amino-alcohol pharmacophore.
Detailed Experimental Protocols
Phase 1: Nucleophilic Coupling (Etherification)
Objective: Covalent attachment of the aromatic moiety (e.g., 1-Naphthol for Propranolol) to the chiral scaffold. Critical Parameter: Alkyl chlorides are relatively unreactive. The use of a phase-transfer catalyst (TBAI) or iodide source is essential to facilitate the Finkelstein reaction in situ.
Materials:
-
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq)
-
1-Naphthol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO.
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Naphthol (1.1 eq) in anhydrous DMF (5 mL per mmol).
-
Base Addition: Add
(2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Reagent Addition: Add (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq) and TBAI (0.1 eq).
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the chloride.
-
Workup: Cool to room temperature. Pour into ice-cold water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel).
Phase 2: Deprotection and Epoxide Formation
Objective: Unmask the diol and cyclize to the epoxide. Mechanism: Acidic hydrolysis removes the cyclohexanone protecting group. Subsequent selective tosylation of the primary alcohol followed by base-induced intramolecular displacement forms the epoxide.
Protocol:
-
Hydrolysis: Dissolve the intermediate from Phase 1 in MeOH. Add catalytic HCl (1N, 0.5 mL). Stir at 60°C for 2 hours.
-
Check point: TLC should show a polar spot (Diol).
-
Workup: Neutralize with
, concentrate, and extract with DCM.
-
-
Activation (Tosylation): Dissolve the crude diol in Pyridine/DCM (1:1). Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir at 0°C for 4 hours.
-
Note: Low temperature is crucial to ensure selectivity for the primary alcohol over the secondary alcohol.
-
-
Ring Closure: Add powdered KOH (3.0 eq) directly to the reaction mixture (or treat the isolated tosylate with NaOH in MeOH). Stir at room temperature for 2 hours.
-
Isolation: Standard aqueous workup yields the (R)-Glycidyl Ether .
Phase 3: Aminolysis (Final API Generation)
Objective: Ring opening of the epoxide with isopropylamine to generate the amino-alcohol core.
Protocol:
-
Dissolve the (R)-Glycidyl Ether in MeOH.
-
Add Isopropylamine (excess, >5 eq) to prevent dimerization.
-
Reflux for 4–6 hours.
-
Concentrate under reduced pressure to remove solvent and excess amine.
-
Crystallization: Convert to the Hydrochloride salt by adding HCl in ether/isopropanol for final purification.
Analytical Data & Quality Control
To ensure the protocol produces the desired chiral entity, the following parameters must be verified.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 Column) | > 98.0% |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralcel OD-H) | > 99% |
| Identity | Characteristic doublet at | |
| Specific Rotation | Polarimetry |
Stereochemical Integrity Note
Using (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane preserves the absolute configuration of the C2 carbon throughout the synthesis.
-
Reagent: (R)-Configuration.
-
Product: (R)-Propranolol (free base).
-
Clinical Relevance: If the target is the standard
-blocker (S)-Propranolol , the researcher must substitute the starting material with (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane or utilize an inversion strategy (e.g., Mitsunobu reaction) at the secondary alcohol stage, though the direct substitution using the (S)-reagent is more efficient.
References
-
Synthesis of Propranolol via Chiral Glycidyl Ethers: Eshghi, H., & Yazdi, H. P. (2003). A Facile Synthesis of (S)-(-)-Propranolol. Journal of Sciences, Islamic Republic of Iran, 14(1), 17-19.
-
Kinetic Resolution and Beta-Blocker Synthesis: Sonawane, S. P., et al. (2011). Concise Synthesis of Two
-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,20S,200S)-Tris-(2,3-epoxypropyl)-isocyanurate.[4] Organic Process Research & Development. -
Properties of 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane: PubChem Compound Summary for CID 97801.
-
Chiral Separation of Beta-Blockers: Kim, K. H., et al. (2001).[5] Chiral separation of beta-blockers after derivatization with (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography. Archives of Pharmacal Research.[5]
-
General Review on Beta-Blocker Synthesis: Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry.
Sources
- 1. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Chiral separation of beta-blockers after derivatization with (-)-alphamethoxy-alpha-(trifluoromethyl)phenylacetyl chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane in the Synthesis of Antiviral Intermediates
Introduction: A Chiral Building Block for Antiviral Scaffolds
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a valuable chiral building block in synthetic organic chemistry, particularly in the development of antiviral therapeutics. Its rigid spirocyclic core, derived from cyclohexanone, combined with the reactive chloromethyl group at a defined stereocenter, provides a versatile platform for the enantioselective synthesis of complex molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of key antiviral intermediates.
The core utility of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane lies in its ability to introduce a chiral fragment that can be elaborated into the core structures of various antiviral agents. The dioxaspiro[4.5]decane moiety serves as a protected form of a cyclohexanone derivative, allowing for selective reactions at the chloromethyl group without interference from the carbonyl functionality. This ketal protection is robust under various reaction conditions and can be strategically removed later in the synthetic sequence to reveal the ketone for further transformations.
This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the practical application of this versatile chiral synthon.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅ClO₂ | PubChem[1] |
| Molecular Weight | 190.67 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from properties |
| Boiling Point | 272.4 °C at 760 mmHg | Chemsrc[2] |
| Density | 1.15 g/cm³ | Chemsrc[2] |
| CAS Number | 20855-91-6 (for the (R)-enantiomer) | Inferred from topic |
Core Application: Synthesis of Chiral Amines as Antiviral Intermediates
A primary application of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is in the synthesis of chiral amines. These amines are crucial intermediates in the preparation of a wide range of pharmaceuticals, including antiviral drugs where specific stereochemistry is often essential for biological activity.[3][4] The chloromethyl group serves as an electrophilic site for nucleophilic substitution by primary or secondary amines.
Reaction Principle: Nucleophilic Substitution
The key transformation involves a nucleophilic substitution reaction, where an amine displaces the chloride ion from the chloromethyl group. This reaction typically proceeds via an S(_N)2 mechanism, leading to an inversion of configuration at the stereocenter if the starting material is enantiomerically pure. However, given the structure of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, the reaction occurs at a primary carbon, which strongly favors the S(_N)2 pathway.
Experimental Protocol: Synthesis of (S)-1-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)ethan-1-amine
This protocol details the synthesis of a chiral primary amine intermediate, a versatile synthon for further elaboration into more complex antiviral scaffolds. The choice of ethylamine as the nucleophile is illustrative; this can be adapted for a wide range of primary and secondary amines.
Materials and Reagents
-
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq)
-
Ethylamine (2.0 eq, as a solution in a suitable solvent like THF or as a condensed gas)
-
Sodium iodide (catalytic amount, e.g., 0.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 eq), sodium iodide (0.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are crucial to prevent side reactions of the chloromethyl group with water. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates S(_N)2 reactions. Sodium iodide acts as a catalyst via the Finkelstein reaction, in situ converting the alkyl chloride to the more reactive alkyl iodide. Potassium carbonate is a base that neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Nucleophile: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the solution of ethylamine (2.0 eq) to the stirred reaction mixture.
-
Causality: Using an excess of the amine nucleophile helps to ensure complete consumption of the starting material and minimizes the formation of the dialkylated byproduct. Adding the amine at a low temperature helps to control any potential exotherm.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Causality: Heating the reaction increases the rate of the S(_N)2 reaction. Monitoring the reaction is essential to determine the point of complete conversion of the starting material and to avoid potential side reactions from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Causality: The work-up procedure is designed to separate the desired product from the solvent, inorganic salts, and any unreacted starting materials. Diethyl ether or ethyl acetate are common extraction solvents.
-
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: Washing with sodium bicarbonate removes any acidic impurities, and the brine wash helps to remove residual water. Drying the organic layer is a critical step before solvent removal.
-
-
Final Purification and Characterization: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of triethylamine) to afford the pure (S)-1-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)ethan-1-amine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Causality: Column chromatography is a standard technique for purifying organic compounds. The addition of a small amount of triethylamine to the eluent can help to prevent the protonation of the amine product on the acidic silica gel, which can lead to peak tailing and poor separation.
-
Expected Outcome and Data
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Characteristic peaks for the spirocycle, the ethyl group, and the amine proton. |
| ¹³C NMR | Corresponding signals for all carbon atoms in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of a chiral amine intermediate.
Strategic Deprotection and Further Functionalization
The ketal protecting group in the synthesized chiral amine intermediate can be readily removed under acidic conditions to reveal the cyclohexanone moiety. This unmasked ketone opens up a plethora of possibilities for further synthetic modifications, such as:
-
Reductive Amination: To introduce another amino group.
-
Wittig Reaction: To form an exocyclic double bond.
-
Aldol Condensation: To build more complex carbon skeletons.
This strategic deprotection is a key advantage of using (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane as a starting material, allowing for a modular and convergent approach to the synthesis of complex antiviral targets.
Application in Neuraminidase Inhibitor Scaffolds
While a direct synthesis of a commercially available neuraminidase inhibitor like Oseltamivir (Tamiflu®) starting from (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is not the primary reported industrial route, the chiral amine intermediates derived from it are structurally relevant to the core of such inhibitors.[5][6] The cyclohexene core of Oseltamivir, for instance, is a highly functionalized six-membered ring with multiple stereocenters. The chiral amine synthesized in the protocol above can serve as a starting point for constructing such a scaffold.
For example, the amine can be further functionalized, and the cyclohexanone can be converted to a cyclohexene through a series of well-established organic transformations. The stereochemistry introduced by the (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane would be crucial in guiding the stereochemical outcome of subsequent reactions.
Safety and Handling
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a reactive alkylating agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a powerful and versatile chiral building block for the synthesis of antiviral intermediates. Its utility stems from the combination of a stereodefined reactive center and a strategically placed protecting group. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this synthon in the development of novel antiviral therapeutics. The ability to generate valuable chiral amine intermediates opens up avenues for the exploration of new chemical space in the ongoing search for more effective treatments for viral diseases.
References
-
D. M. T. H. Le & C. Un, Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity, Molecules, 2018 , 23(10), 2527. [Link]
-
Y. S. Babu, Recent advances in the discovery and synthesis of neuraminidase inhibitors, Expert Opinion on Therapeutic Patents, 2005 , 15(8), 1009-1025. [Link]
-
A. A. Malbari et al., Recent progress in chemical approaches for the development of novel neuraminidase inhibitors, RSC Advances, 2020 , 10(52), 31393-31413. [Link]
-
Wikipedia, Discovery and development of neuraminidase inhibitors. [Link]
-
S. Chandrasekhar et al., Facile Synthesis of the Neuraminidase Inhibitor Peramivir, Synthetic Communications, 2010 , 40(16), 2521-2527. [Link]
-
J. M. Rollinger et al., Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds, Journal of Medicinal Chemistry, 2008 , 51(3), 555-569. [Link]
-
A. M. Z. Slawin et al., Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides, International Journal of Molecular Sciences, 2022 , 23(17), 9704. [Link]
-
A. M. P. Koskinen & C. H. Senanayake, A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry, Poster Presentation. [Link]
-
PubChem, 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. [Link]
- Google Patents, 2-oxo-1,4-dioxa-8-azaspiro (4.5)
-
A. S. K. Hashmi et al., Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods, Acta Naturae, 2022 , 14(2), 4-19. [Link]
-
M. Cushman et al., Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication, Bioorganic & Medicinal Chemistry Letters, 2007 , 17(12), 3394-3398. [Link]
-
D. Li et al., Stereoselective Synthesis of α-(Dichloromethyl)amines, α-(Chloromethyl)amines, and α-Chloroaziridines, ChemInform, 2014 , 45(48). [Link]
-
S. K. Guchhait et al., Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity, SSRN, 2024 . [Link]
-
PubChemLite, 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane. [Link]
-
V. O. Iaroshenko et al., The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes, Chemistry of Heterocyclic Compounds, 2024 , 60(1-2), 108-115. [Link]
-
V. Albanese et al., Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021 , 36(1), 1957-1968. [Link]
-
NIST, 1,4-Dioxaspiro[4.5]decane. [Link]
-
Chemsrc, 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. [Link]
-
SFERA, Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]
Sources
- 1. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:5503-32-2 | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | Chemsrc [chemsrc.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Grignard Compatibility & Protocols for (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
[1]
Executive Summary
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS: 5503-32-2 / 1098589-87-7 for S-isomer) is a robust, chiral building block derived from (R)-3-chloro-1,2-propanediol and cyclohexanone.[1] It serves as a "masked" glycerol equivalent, offering a protected diol moiety that is significantly more stable to hydrolysis than its dimethyl acetal analog (Solketal).
This guide addresses the critical question of Grignard compatibility . The molecule features two distinct reactive sites:[2]
-
The 1,4-Dioxaspiro[4.5]decane (Spiroketal) Ring: A protecting group stable to strong bases and nucleophiles (including Grignard reagents) but sensitive to aqueous acids.[1]
-
The Chloromethyl Group: A primary alkyl chloride that is generally inert to direct nucleophilic attack by Grignard reagents under standard conditions but can be activated to form a Grignard reagent or participate in transition-metal-catalyzed cross-coupling (Kumada).[1][3]
Chemical Compatibility Matrix
The following table summarizes the stability of the compound when exposed to various Grignard-related conditions.
| Reagent / Condition | Compatibility | Interaction Type | Outcome / Notes |
| R-MgX (Standard) | High | Inert | The spiroketal ring resists nucleophilic attack.[1] The alkyl chloride is too unreactive for direct substitution without catalysis.[3] |
| Mg Metal (THF, Reflux) | Moderate | Oxidative Insertion | Can form the Grignard reagent (R-MgCl), but initiation is sluggish due to the C-Cl bond strength. |
| Mg / I₂ (Activator) | High | Activation | Iodine activation is required to initiate Grignard formation from the chloride.[3] |
| Aqueous Acid (pH < 4) | Incompatible | Hydrolysis | CRITICAL: Acidic quench destroys the spiroketal, yielding the diol and cyclohexanone. |
| Ni(dppp)Cl₂ Catalyst | High | Cross-Coupling | Enables the alkyl chloride to act as an electrophile in Kumada coupling.[3] |
Core Application: Synthesis of the Chiral Grignard Reagent
Objective: Convert the chloromethyl group into a magnesium chloride species to create a chiral C3-nucleophile.[1][3]
Method A: The "Finkelstein-Grignard" Route (Recommended)
Why this method? Primary alkyl chlorides are notoriously difficult to initiate with Magnesium metal.[1][3] Converting the chloride to an iodide in situ or beforehand drastically reduces induction time and prevents Wurtz coupling side-reactions.[1][3]
Reagents
-
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 equiv)[1]
-
Sodium Iodide (NaI) (1.2 equiv)
-
Magnesium Turnings (1.3 equiv)
-
Solvent: Anhydrous Acetone (Step 1), Anhydrous THF (Step 2)
Protocol
Step 1: Activation (Halogen Exchange)
-
Dissolve the substrate and NaI in anhydrous acetone (0.5 M).
-
Reflux for 12–18 hours. A white precipitate (NaCl) will form.[1][3]
-
Cool, filter off the NaCl, and concentrate the filtrate.
-
Redissolve the residue in Et₂O, wash with sodium thiosulfate (to remove iodine color) and water, dry over MgSO₄, and concentrate. Result: The corresponding Iodide.
Step 2: Grignard Formation
-
Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.
-
Add Mg turnings (1.3 equiv) and just enough anhydrous THF to cover them.
-
Initiation: Add a single crystal of Iodine and 5% of the iodide solution prepared in Step 1. Heat gently with a heat gun until the solution turns colorless (iodine consumption) and turbidity appears.
-
Addition: Dropwise add the remaining iodide solution (diluted to 1.0 M in THF) over 30–45 minutes, maintaining a gentle reflux.
-
Digestion: After addition, reflux for 1 hour. The solution typically turns dark gray/brown.[3]
-
Titration: Titrate a small aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine the exact molarity before use.[3]
Method B: Direct Activation (Rieke Mg Alternative)
Use this if you cannot perform the iodide exchange.
-
Use Rieke Magnesium (highly reactive Mg*) if available.[1][3]
-
If using standard turnings: Grind them in a mortar under inert atmosphere or activate by stirring dry under Argon for 24h.[1][3]
-
Use 1,2-Dibromoethane (0.1 equiv) as an entrainment agent.[1][3] Add it to the Mg/THF mixture before the substrate to clean the Mg surface.[3]
Application: Kumada Cross-Coupling
Objective: Use the molecule as an electrophile to couple with an external Grignard reagent (Ar-MgBr).[1]
Mechanism: Nickel-catalyzed coupling allows the otherwise inert alkyl chloride to react with Grignard reagents.[1][4]
Protocol
-
Catalyst Preparation: In a dry Schlenk flask, dissolve Ni(dppp)Cl₂ (1–3 mol%) in anhydrous THF.[1][3]
-
Substrate Addition: Add (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 equiv) to the catalyst solution.
-
Grignard Addition: Cool the mixture to 0°C. Slowly add the external Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise.
-
Note: The reaction is exothermic.[3] Control the rate to maintain temperature < 10°C.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Quench: Pour into saturated NH₄Cl solution (buffered pH ~9). Do not use HCl.
Critical Handling: The "Safe Quench" Workflow
The spiroketal moiety is acid-labile.[1][3] Standard Grignard workups often use 1M HCl, which will destroy your protecting group.[1][3]
Correct Workup Procedure:
-
Cool the reaction mixture to 0°C.
-
Option A (Standard): Quench with saturated aqueous Ammonium Chloride (NH₄Cl).[1][3] This buffers the solution to ~pH 5-6, which is usually safe for short durations.
-
Option B (Sensitive): Quench with saturated Rochelle's Salt (Sodium Potassium Tartrate).[1][3] This solubilizes magnesium salts without lowering pH significantly.[1][3]
-
Extraction: Immediately extract into Et₂O or EtOAc.
-
Wash: Wash organic layer with Saturated NaHCO₃ to ensure basicity before drying.[1][3]
Logic & Decision Pathways (Visualized)
The following diagrams illustrate the decision logic for selecting the correct protocol and the stability profile of the molecule.
Caption: Decision tree for selecting the optimal synthetic pathway based on the role of the dioxaspirodecane derivative.
Caption: Stability profile emphasizing the critical need for non-acidic workup conditions.
References
-
Kumada Coupling Overview : "Kumada Coupling." Organic Chemistry Portal. Available at: [Link][1]
-
Grignard Formation from Halides : "Formation of Grignard Reagents from Organic Halides."[1][2][3] University of Texas.[1][3] Available at: [Link]
-
Preparation of Solketal-Type Grignards : "Synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methylmagnesium chloride." Organic Syntheses. (Analogous Protocol). Available at: [Link][1]
Troubleshooting & Optimization
Preventing racemization during reactions involving (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
The following technical guide is designed as a specialized support resource for researchers working with (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane . It synthesizes mechanistic organic chemistry with practical process safety and optimization strategies.
Subject: Prevention of Racemization & Hydrolysis During Nucleophilic Substitution CAS Registry Number: 163472-10-2 (R-isomer specific) / 5503-32-2 (Racemic) Document ID: TSC-DIOX-042
Core Technical Directive
This molecule serves as a critical chiral building block for various pharmaceutical targets, including Cathepsin S inhibitors and GPCR ligands . The primary technical challenge lies in the C2-chiral center of the dioxolane ring.
While the 1,4-dioxaspiro[4.5]decane ring (a cyclohexanone ketal) protects the ketone functionality, the adjacent chloromethyl group is prone to two failure modes during substitution reactions:
-
Racemization: Transition from a stereospecific
mechanism to an pathway (carbocation intermediate) or base-catalyzed elimination/re-addition. -
Ketal Hydrolysis: Acid-catalyzed cleavage of the spiro-ring, regenerating cyclohexanone and destroying the chiral scaffold.
Mechanistic Analysis & Visualization
To prevent yield loss, one must understand the competition between the desired inversion (
Diagram 1: Reaction Pathway & Failure Modes
The following diagram illustrates the kinetic competition. The "Danger Zone" represents conditions that stabilize the carbocation or promote oxonium ion formation, leading to racemization.
Caption: Figure 1. Kinetic competition between stereospecific substitution (Green) and racemization pathways (Red).
Troubleshooting Guide (FAQ)
Direct answers to common experimental deviations.
Q1: I am observing a 15-20% drop in ee% during amination. Why?
Diagnosis: You are likely operating at temperatures exceeding 80°C or using a protic solvent (e.g., Ethanol, Water) without a catalyst.
-
The Cause: Primary alkyl chlorides are sluggish electrophiles. Forcing the reaction with heat promotes partial ionization of the C-Cl bond. The neighboring oxygen atom in the dioxolane ring can stabilize the developing positive charge (anchimeric assistance), forming a transient oxonium species that opens non-selectively.
-
The Fix: Switch to Finkelstein Conditions . Add 1.1 equivalents of Sodium Iodide (NaI). This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures (40-60°C) where stereochemical integrity is maintained.
Q2: My product disappears during workup, showing cyclohexanone peaks in NMR.
Diagnosis: Ketal hydrolysis due to acidic aqueous washes.
-
The Cause: The spiro-ketal moiety is acid-sensitive. Standard 1M HCl washes to remove excess amine will hydrolyze the ring.
-
The Fix:
-
Avoid strong acid washes.
-
Use saturated NH₄Cl or phosphate buffer (pH 7.0) for quenching.
-
If amine removal is required, use a solid-supported scavenger resin (e.g., sulfonic acid resin) in an anhydrous organic solvent, or perform column chromatography on silica pre-treated with 1% Triethylamine.
-
Q3: Can I use strong bases (NaH, LDA) to deprotonate my nucleophile?
Diagnosis: Risky. Strong bases can cause elimination (E2) of the chloromethyl group, forming an exocyclic enol ether which destroys the chiral center.
-
The Fix: Use milder bases like Cesium Carbonate (Cs₂CO₃) or K₂CO₃ in DMF/DMSO. If a strong base is absolute necessary, operate at -78°C and warm slowly.
Optimized Protocol: Finkelstein-Assisted Substitution
This protocol is designed to maximize enantiomeric excess (ee) by increasing the reaction rate at moderate temperatures.
Objective: Conversion of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane to the corresponding Azide or Amine with >98% retention of optical purity.
Reagents & Materials[1][2][3]
-
Substrate: (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 equiv)
-
Nucleophile: Sodium Azide (NaN₃) or secondary amine (1.5 - 2.0 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.2 - 1.0 equiv)
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
-
Workup: Diethyl Ether/EtOAc, Saturated NaHCO₃, Brine.
Step-by-Step Workflow
-
Activation (In Situ Iodination):
-
Charge the reaction vessel with the chloromethyl substrate and anhydrous DMF.
-
Add Sodium Iodide (NaI) . Stir at Room Temperature (RT) for 30 minutes.
-
Note: The solution may turn slightly yellow due to trace iodine; this is normal.
-
-
Nucleophilic Attack:
-
Add the Nucleophile (e.g., NaN₃).
-
Heat the mixture to 60°C . Do NOT exceed 75°C.
-
Monitor by TLC or GC-MS. The reaction typically completes in 6–12 hours.
-
Checkpoint: If the reaction is too slow, do not increase Temp. Add more NaI.
-
-
Quench & Isolation (Buffered):
-
Cool to RT.
-
Pour the mixture into 5% NaHCO₃ (aq) (Basic buffer prevents hydrolysis).
-
Extract 3x with Diethyl Ether (Ether is preferred over DCM to avoid acid formation from solvent decomposition).
-
Wash combined organics with water (to remove DMF) and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo at <40°C.
-
Diagram 2: Decision Tree for Process Optimization
Caption: Figure 2. Logic flow for optimizing reaction conditions while preserving chirality.
Analytical Verification (Chiral HPLC)
To validate the protocol, use the following chromatographic conditions to separate the (R) and (S) enantiomers.
| Parameter | Condition |
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol (95:5 to 90:10) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (low wavelength required due to lack of chromophore) |
| Expected Separation | Separation factor ( |
Note: If the molecule lacks UV activity, use Refractive Index (RI) detection or derivatize with a benzyl group before analysis.
References
-
BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved from
-
Organic Syntheses. (2010). Reaction of Chloropropyl derivatives with Sodium Azide and Sodium Iodide. Org. Synth. 2010, 87, 161. Retrieved from
-
PubChem. (2025).[2] 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
ResearchGate. (2016). Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes. Retrieved from
Sources
Technical Support Center: Thermal Stability Optimization for (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Case ID: TSC-2024-SPIRO-09 Subject: Preventing Degradation During Reflux Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
You are likely experiencing yield loss or purity degradation during reflux due to the inherent lability of the 1,3-dioxolane ring system.[1][2] While the spiro-fusion to the cyclohexane ring (forming the 1,4-dioxaspiro[4.5]decane core) provides some steric protection, the acetal carbon remains quaternary and susceptible to acid-catalyzed hydrolysis.[3]
The presence of the chloromethyl group adds a secondary failure mode: thermal elimination of HCl, which can autocatalyze the decomposition of the ketal.[1]
This guide provides a root-cause analysis and three specific protocols to stabilize (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS: 1098589-87-7) under thermal stress.
Part 1: Diagnostic & Root Cause Analysis
Before altering your protocol, you must identify which degradation pathway is active.[1][2] Use this diagnostic logic to triage your experiment.
The Degradation Mechanism
The failure in reflux is rarely purely "thermal"; it is almost always Thermo-Chemical .[1][2] The high temperature lowers the activation energy for two competing pathways:[3]
-
Acid-Catalyzed Hydrolysis (Primary Risk): Even trace amounts of water (ppm levels) and trace acid (from solvent degradation or starting material) will revert the spiroketal back to cyclohexanone and (R)-3-chloro-1,2-propanediol .[1][2][3]
-
Dehydrohalogenation (Secondary Risk): Prolonged heat can cause the elimination of HCl from the chloromethyl group, creating an exocyclic double bond.[1][2] The released HCl then immediately triggers Pathway #1.[1]
Visualizing the Failure Mode
Figure 1: The "Autocatalytic Loop" of spiroketal degradation.[1][2][3] Note how Pathway B feeds Pathway A by generating acid.[1][2][3]
Part 2: Stabilization Protocols
Protocol A: The "Buffered Reflux" Strategy (Recommended)
Best for: Reactions where the spiro-compound is a reagent.[1][2]
To prevent the autocatalytic loop described above, you must maintain a "pH-neutral" or slightly basic environment within the organic phase.[1]
| Component | Specification | Purpose |
| Solvent | Toluene or Xylene (Anhydrous) | High boiling point allows reaction, but azeotropic nature helps manage water.[1][2][3] |
| Acid Scavenger | Epichlorohydrin (1-2 mol%) | Critical Step. Acts as a "suicide base" to scavenge any HCl released without being basic enough to cause elimination.[1][2][3] |
| Solid Buffer | Potassium Carbonate (K₂CO₃) | Insoluble solid buffer.[1][2] Neutralizes bulk acidity without dissolving and causing base-catalyzed side reactions.[1][2][3] |
Step-by-Step:
-
Dry your solvent (Toluene) over 4Å Molecular Sieves for 12 hours.[1][2]
-
Add (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane to the reactor.
-
Add 1.0 - 2.0 equivalents of anhydrous K₂CO₃ (granular, not powder, to facilitate stirring).
-
Optional: Add 1 mol% Epichlorohydrin if the reaction temperature exceeds 100°C.[1][2]
Protocol B: The Water-Exclusion Strategy
Best for: Synthesis or purification steps.[1][2][3]
If you are synthesizing the molecule or purifying it, water is the enemy.[1] You must shift the equilibrium toward the ketal.[1]
-
Apparatus: Dean-Stark trap is mandatory.
-
Solvent: Toluene (forms azeotrope with water at 85°C, boils at 110.6°C).[1][2]
-
Catalyst Neutralization (Crucial): If you used p-Toluenesulfonic acid (pTSA) to make the ring, you must wash the organic layer with Saturated NaHCO₃ before any distillation or high-heat reflux steps.[1][2] Residual pTSA is the #1 cause of batch failure.[1]
Part 3: Solvent Compatibility Matrix
Choosing the wrong solvent can destabilize the dioxolane ring.
| Solvent | Suitability | Risk Factor | Technical Note |
| Toluene | High | Low | Excellent for azeotropic drying.[1][2][3] Non-polar nature stabilizes the ketal.[1] |
| THF | Medium | Medium | Peroxides in THF can initiate radical degradation.[1][2] Must be BHT-stabilized.[1][2][3] |
| Ethanol/Methanol | Zero | Critical | Do Not Use. Alcohols will perform "trans-ketalization," swapping the cyclohexanone ring for ethyl groups.[1][2] |
| DMF/DMSO | Low | High | High boiling points make removal difficult; thermal stress during workup will degrade the product.[1][2] |
Part 4: Troubleshooting FAQs
Q: My reaction mixture turns yellow/orange after 2 hours of reflux. Is this normal? A: No. A yellow shift typically indicates the formation of conjugated double bonds via Pathway B (Elimination) or oxidative oligomerization.[1][2]
-
Fix: Check your solvent for peroxides.[1][2] Add a radical inhibitor like BHT (10-50 ppm) and ensure you are working under an Argon/Nitrogen atmosphere.[1][2][3]
Q: I see "Cyclohexanone" appearing in my GC-MS. Why? A: This is the signature of Pathway A (Hydrolysis) .[1][2] Your system is "wet."[1][2]
-
Fix: You cannot simply "dry" the reaction now.[1][2] You must add a water scavenger.[1][2] Add Triethyl orthoformate (TEOF) (1.1 eq) to the reaction. TEOF reacts avidly with water to form ethanol and ethyl formate, chemically drying the system and preserving the ketal.[1]
Q: Can I distill this compound to purify it? A: Yes, but dangerous.
-
Requirement: You must distill under high vacuum (<1 mmHg) to keep the pot temperature below 120°C.
-
Pre-treatment:[1][2][3] Add 0.5% Triethylamine to the pot before distillation to neutralize any acid generated during heating.[1][2]
Part 5: Experimental Workflow Visualization
Use this decision tree to select the correct stabilization method for your specific context.
Figure 2: Decision Matrix for stabilizing (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane.
References
-
PubChem. (2025).[1][2] 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Referenced for general ketal stability mechanisms).[1][2]
-
Organic Chemistry Portal. (2025). Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes. [Link][1][3][6]
Sources
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Purification strategies: Distillation vs Column Chromatography for spiro ketals
Ticket ID: SK-PUR-001 Subject: Optimization of Purification Protocols for Spiro Ketals (Distillation vs. Chromatography) Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The "Spiro" Paradox
Spiro ketals (spiroacetals) present a unique purification challenge due to the anomeric effect . This stereoelectronic force stabilizes one isomer (thermodynamic) over the other (kinetic).[1]
-
The Problem: Standard purification methods often destroy your target. Silica gel is acidic enough to catalyze ring-opening and re-closure, converting your valuable kinetic isomer into the thermodynamic one. Thermal stress during distillation can cause polymerization or degradation.
-
The Solution: You must choose your method based on volatility and conformational stability .
Module 1: Critical Decision Matrix
Before selecting a method, evaluate your molecule against this logic flow.
Figure 1: Decision tree for selecting purification methodology based on molecular weight and thermodynamic stability.
Module 2: Chromatography – The "Acid Trap"
The Mechanism of Failure
Standard silica gel has a surface pH of ~4–5. For spiro ketals, this is fatal.[1] The acidic silanols protonate the spiro-oxygen, leading to oxocarbenium ion formation, bond rotation, and relaxation to the thermodynamic product.
Figure 2: Mechanism of acid-catalyzed isomerization on silica gel.[1]
Protocol: Triethylamine (Et3N) Buffered Silica
Objective: Neutralize surface silanols to prevent isomerization.[1]
Materials:
Step-by-Step Procedure:
-
Slurry Preparation: Suspend the required amount of silica gel in the non-polar component of your mobile phase (usually Hexanes).
-
The Buffer Spike: Add 1.0% to 2.5% v/v Triethylamine to the slurry. Stir gently for 5 minutes. Note: Do not exceed 5% as Et3N can participate in nucleophilic attack or cause viscous banding.[1]
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase (containing 1% Et3N) to ensure the column is chemically equilibrated.
-
Loading: Load your crude sample. If the sample is viscous, dissolve it in a minimum amount of mobile phase + 0.5% Et3N.
-
Elution: Run the column using a mobile phase containing 0.5% Et3N throughout the gradient.
Alternative: Use Basic Alumina (Activity Grade III) if the compound decomposes even on buffered silica.
Module 3: Distillation – The Volatility Advantage
When to use it
Distillation is the gold standard for volatile spiro ketal pheromones (e.g., Chalcogran, Conophthorin) where the molecular weight is low (<250 Da) and the structure is thermodynamically stable.
Troubleshooting Separation
Issue: "I cannot separate the diastereomers (anomers) by distillation." Root Cause: Spiro ketal isomers often have boiling points within 1–2°C of each other. Solution:
-
Spinning Band Distillation: Use a spinning band column (theoretical plates >50) to separate close-boiling isomers.[1]
-
Kugelrohr Distillation: Use for "bulb-to-bulb" purification to remove polymers and heavy impurities, then switch to buffered chromatography for isomer separation.[1]
Comparative Data: Method Selection
| Feature | Distillation | Standard Silica | Buffered Silica |
| Target Type | Volatile Pheromones | Stable Thermodynamic Isomers | Kinetic Isomers / Macrolides |
| Acid Risk | Low | High (Isomerization) | Low |
| Thermal Risk | High (Polymerization) | Low | Low |
| Scalability | Excellent (>10g) | Good | Good |
| Isomer Resolution | Poor (unless Spinning Band) | Good | Excellent |
Frequently Asked Questions (FAQs)
Q1: My spiro ketal decomposes on TLC plates. How do I monitor the reaction?
-
A: TLC plates are essentially thin layers of acidic silica. Pre-dip your TLC plates in a solution of 5% Et3N in acetone and let them dry before spotting your sample. This neutralizes the plate.
Q2: I am targeting the kinetic isomer, but I only isolate the thermodynamic one. Why?
-
A: If you used standard silica, the purification likely converted it. If you used buffered silica and still see this, the isomerization might be happening during the reaction workup (e.g., using acidic brine or prolonged exposure to drying agents like MgSO4 which can be slightly acidic). Switch to K2CO3 as a drying agent.
Q3: Can I use Acetone/DCM instead of Et3N?
-
A: No. Solvents do not neutralize the active sites. You must use an amine base (Et3N, Pyridine) or ammonia-saturated methanol (for polar compounds) to physically block the silanol protons.[1]
References
-
Brimble, M. A., et al. (2009).[1][4] "Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis." Organic & Biomolecular Chemistry. Link
-
Perkins, M. V., et al. (1998).[1] "The synthesis of spiroacetals." Contemporary Organic Synthesis. (Classic reference on spiroketal stability).[1]
-
USDA ARS. (2012).[1] "Generation of the Volatile Spiroketals Conophthorin and Chalcogran."[5][6] Journal of Agricultural and Food Chemistry. Link[1]
-
Organic Syntheses. (2010). "General Procedures for Column Chromatography: Deactivation of Silica." Organic Syntheses. Link
-
Francke, W., et al. (2001).[1] "Preparative chiral liquid chromatography for enantiomeric separation of pheromones." Journal of Chromatography A. Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Generation of the volatile spiroketals conophthorin and chalcogran by fungal spores on polyunsaturated fatty acids common to almonds and pistachios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
Technical Support Center: Optimizing PTC Reactions with (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub. You are likely working with (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane , a valuable chiral building block used to introduce the dioxolane moiety into pharmaceutical intermediates.[1][2]
The Central Challenge:
This molecule presents a "Reactivity Paradox."[2] The chloromethyl group is a primary alkyl halide, theoretically primed for
Our Solution: To achieve high yields (>90%) without compromising the chiral center, you must move beyond standard liquid-liquid PTC.[1][2] We recommend a Catalytic Finkelstein / Solid-Liquid PTC hybrid approach.[1][2]
Key Physicochemical Constraints
| Property | Characteristic | Impact on Protocol |
| Leaving Group | Chloride ( | Poor. Requires high activation energy or iodide catalysis.[1][2] |
| Stereocenter | Stable. The reaction site is exocyclic ( | |
| Backbone | Spiroketal | Fragile. Hydrolyzes rapidly at pH < 7.[1][2] Requires basic buffering.[2] |
| Lipophilicity | High ( | Good. Partitions well into toluene or chlorinated solvents.[1][2] |
The "Stalled Reaction" (Kinetics & Catalysis)
Issue: "My reaction conversion plateaus at 40-50% even after 24 hours of reflux."
Root Cause: The chloride leaving group is the bottleneck. In standard PTC (e.g., Toluene/Water with TBAB), the transfer of the nucleophile is often faster than the intrinsic substitution of the chloride. The chloride accumulates in the aqueous phase, eventually poisoning the catalyst by competing with the nucleophile for transfer.
The Fix: The "Pseudo-Finkelstein" Protocol
Do not just add more catalyst. Instead, add a co-catalyst to swap the leaving group in situ.
-
Add Potassium Iodide (KI): Add 10-20 mol% of KI (or NaI) to the aqueous/solid phase.[2]
-
Mechanism: The PTC transfers
into the organic phase.[2][4] is a "super-nucleophile" and rapidly displaces the to form the transient alkyl iodide.[2] -
Substitution: The alkyl iodide reacts with your target nucleophile 100-1000x faster than the chloride.[2]
-
Regeneration: The
is released to restart the cycle.[2]
Visualizing the Pathway
The following diagram illustrates the dual-catalytic cycle required to drive this reaction to completion.
Figure 1: The Catalytic Finkelstein-PTC Cycle. Note the intermediate conversion to the Alkyl Iodide (Yellow), which accelerates the rate-limiting step.
Stability & Stereochemical Integrity[1]
Issue: "I see degradation products or lower enantiomeric excess (ee)."
Scientific Reality Check:
-
Racemization: Unlikely.[2] The chiral center is at the
position of the dioxolane ring. The reaction occurs at the exocyclic methylene group. Unless the ring opens, the stereocenter is untouched. -
Degradation: Highly Likely.[2] The spiroketal is an acetal derivative.[2] It is stable to base (NaOH, KOH,
) but hydrolyzes instantly in the presence of acid.
Troubleshooting Guide: Impurities
| Symptom | Probable Cause | Corrective Action |
| New peak at lower retention time (HPLC) | Hydrolysis of ketal (Ring opening). | Check aqueous pH.[2] If < 8, add |
| Product ee% drops | Ring opening and non-stereoselective re-closure (Acid catalyzed).[1][2] | Crucial: Do not wash the organic layer with strong acid (e.g., 1M HCl) during workup. Use saturated |
| Sticky polymeric residue | Polymerization of the nucleophile or solvent interaction. | Switch solvent.[2] Avoid acetone (can condense).[2] Use Toluene or Methyl Ethyl Ketone (MEK).[2] |
Standardized Optimized Protocol
Context: This protocol assumes a generic nucleophilic substitution (e.g., with a phenol or amine) using Solid-Liquid PTC .[1][2] This method is superior to Liquid-Liquid for this substrate because it minimizes the hydration of the nucleophile ("naked anion" effect), significantly boosting reactivity.
Reagents:
-
Substrate: (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (1.0 equiv)[1][2]
-
Base: Solid anhydrous
or KOH (powdered, 2.0 equiv)[1] -
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%)[1][2]
-
Solvent: Toluene or Acetonitrile (anhydrous preferred)[1][2]
Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, charge the Nucleophile , Solid Base , Catalyst , and KI .[2]
-
Solvation: Add Toluene (approx. 5-10 mL per gram of substrate). Stir vigorously (800+ RPM) for 15 minutes to disperse the solid base.
-
Addition: Add (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane dropwise.
-
Reaction: Heat to 80–90°C . Monitor by TLC/HPLC.
-
Workup (The "Anti-Emulsion" Method):
-
Cool to room temperature.[2]
-
Filtration: Filter off the solid salts (
) before adding water. This prevents the formation of the rag layer/emulsion common in PTC. -
Wash the filtrate with water (1x) and Brine (1x).
-
Dry over
and concentrate.
-
Decision Tree for Troubleshooting
Use this logic flow to diagnose stalled reactions or workup issues.
Figure 2: Diagnostic logic for common PTC failures with dioxaspiro-decane derivatives.
References & Authoritative Sources
-
Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[2] Journal of the American Chemical Society.[5]
-
Context: Foundational text on the "Extraction Mechanism" essential for understanding why lipophilicity matters.
-
-
Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2][6] Berichte der deutschen chemischen Gesellschaft.
-
Context: The original description of the halide exchange principle applied here to accelerate the chloride substitution.
-
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."
-
Context: Authoritative source on the stability of acetals/ketals (dioxolanes) and their sensitivity to acid hydrolysis.
-
-
Halpern, M. "Phase Transfer Catalysis: Fundamentals and Selected Industrial Applications."[2] Phasetransfer.com.[2]
-
Context: Industrial guidelines on agitation speed and catalyst selection (Quat salts vs. Crown Ethers).[2]
-
-
PubChem Compound Summary. "(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane."[1][2] [1][2]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane.
Sources
- 1. 5503-32-2|2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:5503-32-2 | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | Chemsrc [chemsrc.com]
Validation & Comparative
Determining enantiomeric excess (ee) of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane using Chiral HPLC
An In-Depth Technical Guide to Determining Enantiomeric Excess (ee) of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Executive Summary
This guide details the analytical strategy for determining the enantiomeric excess (ee) of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS: 5503-32-2 for racemate).[1] As a spiro-ketal with no aromatic chromophores, this molecule presents a specific analytical challenge: poor UV absorptivity .[1]
While Chiral HPLC is the industry standard for non-volatile pharmaceuticals, the physicochemical properties of this specific intermediate often make Chiral Gas Chromatography (GC) a superior, more robust alternative. This guide compares both approaches, providing optimized protocols for Chiral HPLC (using Refractive Index or low-UV detection) and Chiral GC (using FID), enabling researchers to select the method best suited to their available instrumentation.
Part 1: The Analytical Challenge
The core difficulty in analyzing (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane lies in its structure:
-
Lack of Chromophore: The molecule consists entirely of C-C, C-H, C-O, and C-Cl bonds. It lacks the conjugated
-systems (aromatic rings) required for standard UV detection at 254 nm.[1] -
Detection Limits: UV detection is only possible at 200–210 nm , where solvent cutoff (absorption by the mobile phase itself) becomes a significant noise source.
-
Stability: The 1,4-dioxaspiro[4.5]decane moiety is a ketal.[1] It is stable in basic and neutral organic solvents but hydrolytically unstable in aqueous acid . Normal-phase chromatography is therefore preferred over reversed-phase methods that might use acidic aqueous buffers.
Part 2: Primary Method – Chiral HPLC
Recommendation: Use Normal-Phase Chiral HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) .[1]
Recommended Column & Stationary Phase
The spiro-cyclic structure is rigid, making it an excellent candidate for Polysaccharide-based Stationary Phases .[1]
-
Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]
Rationale: The helical structure of the amylose polymer (AD-H) creates inclusion cavities that effectively discriminate between the spatial orientations of the chloromethyl group on the rigid dioxolane ring.
Optimized HPLC Protocol
| Parameter | Condition | Technical Rationale |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) | Proven selectivity for spiro/cyclic ethers.[1] |
| Mobile Phase | n-Hexane : Isopropanol (98 : 2 v/v) | Low polarity maintains the analyte in the stationary phase pores; IPA acts as the displacer. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates improve mass transfer for RI detection.[1] |
| Temperature | 25°C | Ambient temperature prevents baseline drift in RI detectors.[1] |
| Detector | RI (Refractive Index) | Critical: Avoids the low-UV noise issues. The analyte has a distinct refractive index compared to hexane. |
| Sample Conc. | 2.0 – 5.0 mg/mL | RI is less sensitive than UV; higher concentration is required.[1] |
| Injection Vol. | 10 – 20 µL | Standard loop size.[1] |
Troubleshooting Low Sensitivity (UV Option)
If RI/ELSD is unavailable and UV must be used:
-
Wavelength: Set to 210 nm .
-
Reference: Turn off reference wavelength to avoid subtracting the signal.
-
Solvent Grade: Use HPLC-grade n-Hexane and Isopropanol with specified UV cutoffs < 205 nm.
Part 3: Alternative Method – Chiral GC (Superior Performance)
Verdict: For this specific molecule, Chiral GC-FID is often superior to HPLC .[1]
-
Why? The molecule is volatile and thermally stable (bp ~100-110°C at reduced pressure).[1] Flame Ionization Detection (FID) is universal for carbon-containing compounds and offers high sensitivity without the chromophore requirement of HPLC-UV.[1]
Recommended GC Protocol
| Parameter | Condition | Technical Rationale |
| Column | Rt-bDEXse (or equivalent | Permethylated |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard capillary dimensions for high efficiency.[1] |
| Carrier Gas | Helium or Hydrogen (40 cm/sec) | Constant linear velocity mode.[1] |
| Oven Program | 90°C (hold 1 min) | Slow ramp ensures resolution of the enantiomers from trace impurities. |
| Inlet | Split Mode (50:1), 220°C | Prevents column overload; ensures sharp peaks.[1] |
| Detector | FID at 250°C | High sensitivity for C-H bonds; no UV limitations.[1] |
Part 4: Comparative Analysis & Decision Logic
The following diagram illustrates the decision process for selecting the correct method based on lab capabilities and sample purity.
Caption: Decision tree for selecting the optimal analytical technique based on instrumentation availability.
Part 5: Validation & Self-Checking (Trustworthiness)[1]
To ensure the method is valid, you must perform the following "Self-Checks":
-
Racemate Validation:
-
Protocol: Always inject a racemic mixture (±)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane first.
-
Success Criteria: You must observe two distinct peaks with a resolution (
) > 1.5 (baseline separation).[1] If you only see one peak, the method is not separating the enantiomers, or the column has lost selectivity.
-
-
Blank Injection (Ghost Peak Check):
-
Area Normalization:
-
Calculate ee using the formula:
[1] -
Note: This assumes the detector response factor is identical for both enantiomers (true for RI, FID, and UV in an achiral environment).
-
References
-
Sigma-Aldrich. (2013).[1] Novel Separation Approach for Multiple Chiral Center Molecules. (Demonstrates separation principles for spiro/cyclic compounds on Chiral stationary phases). Link
-
National Institutes of Health (PubChem). (2025).[1] 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane Compound Summary. (Provides physicochemical data confirming lack of chromophore and volatility). Link[1]
-
Wang, Y., et al. (2023).[1][3] Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. PubMed.[1] (Describes the successful use of Cyclodextrin GC columns for a nearly identical dioxolane analog). Link
-
Daicel Corporation. Chiralpak AD-H Instruction Manual. (Standard operating procedures for Amylose-based columns in normal phase). Link
Sources
Stability Showdown: Cyclohexanone Ketals vs. Acetone Ketals (Solketal Derivatives)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of carbonyl protecting groups, ketals stand out for their stability under basic, nucleophilic, and organometallic conditions, while being readily cleaved under acidic environments. This guide provides a comprehensive, data-driven comparison of the stability and utility of two commonly employed cyclic ketals: those derived from cyclohexanone and the widely utilized acetone ketal of glycerol, Solketal. By delving into the structural nuances, kinetic stability, and practical considerations of these protecting groups, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The Structural Basis of Stability: A Tale of Two Rings
The fundamental difference in stability between cyclohexanone ketals and acetone ketals (specifically, the 1,3-dioxolane ring of Solketal) arises from their distinct structural and electronic properties.
Cyclohexanone Ketals , typically formed from the reaction of cyclohexanone with a diol like ethylene glycol, result in a spirocyclic system where the six-membered cyclohexane ring is fused to a five-membered dioxolane ring. The chair conformation of the cyclohexane ring can influence the steric environment around the ketal carbon.
Acetone Ketals (Solketal) are derived from the reaction of acetone with glycerol, forming a 2,2-dimethyl-1,3-dioxolane structure. The two methyl groups on the C2 position of the dioxolane ring introduce specific steric and electronic effects.
The stability of a ketal is intrinsically linked to the stability of the intermediate oxocarbenium ion formed during acid-catalyzed hydrolysis. The rate-determining step in this process is the cleavage of one of the C-O bonds, and the facility of this cleavage is influenced by several factors.
Comparative Stability Under Acidic Conditions: A Quantitative Look
The most critical aspect of a protecting group's utility is its predictable stability and ease of removal under specific conditions. Acid-catalyzed hydrolysis is the standard method for deprotecting ketals, and the rate of this reaction is a direct measure of the ketal's lability.
Recent studies have provided quantitative data on the relative hydrolysis rates of various cyclic ketals. One such study directly compared the hydrolysis rates of ketals derived from acetone, cyclopentanone, and cyclohexanone at pH 5. The results clearly demonstrate that cyclohexanone ketals are significantly more stable (hydrolyze slower) than acetone ketals .
| Ketal Derivative | Parent Carbonyl | Relative Hydrolysis Rate | Half-life (t½) at pH 5 |
| Acetone Ketal | Acetone | 1.00 | ~25 min |
| Cyclopentanone Ketal | Cyclopentanone | ~0.50 | ~50 min |
| Cyclohexanone Ketal | Cyclohexanone | ~0.14 | ~178 min |
Table 1: Relative hydrolysis rates and half-lives of different ketals at pH 5. The data indicates that the cyclohexanone ketal is approximately seven times more stable than the acetone ketal under these conditions.
This enhanced stability of cyclohexanone ketals can be attributed to differences in torsional strain between the planar oxocarbenium ion intermediate and the ground-state ketal. The transition state leading to the oxocarbenium ion from the cyclohexanone ketal is higher in energy due to increased ring strain, thus slowing down the hydrolysis rate.
Experimental Protocols
To provide a practical framework for the application of these protecting groups, detailed experimental protocols for the synthesis and deprotection of a representative cyclohexanone ketal (cyclohexanone ethylene ketal) and Solketal are presented below.
Synthesis of Cyclohexanone Ethylene Ketal
Reaction: Cyclohexanone + Ethylene Glycol → Cyclohexanone Ethylene Ketal
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in toluene (2 mL/mmol of cyclohexanone) is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude cyclohexanone ethylene ketal, which can be purified by distillation or chromatography.
Deprotection of Cyclohexanone Ethylene Ketal
Reaction: Cyclohexanone Ethylene Ketal → Cyclohexanone
Procedure:
-
The cyclohexanone ethylene ketal is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).
-
A catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid, is added.
-
The reaction is stirred at room temperature and monitored by TLC or GC.
-
Once the reaction is complete, the mixture is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield cyclohexanone.
Synthesis of Solketal
Reaction: Glycerol + Acetone → Solketal
Procedure:
-
Glycerol (1.0 eq) is dissolved in a large excess of acetone (5-10 eq).
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a strong acid ion-exchange resin (e.g., Amberlyst-15), is added.[1]
-
The mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by TLC or GC.[1]
-
Upon completion, the acid catalyst is neutralized with a base (e.g., triethylamine or sodium bicarbonate) or filtered off if a solid catalyst is used.
-
The excess acetone is removed under reduced pressure.
-
The resulting crude Solketal can be purified by distillation under reduced pressure.
Deprotection of Solketal
Reaction: Solketal → Glycerol
Procedure:
-
Solketal is dissolved in an aqueous acidic solution (e.g., 80% acetic acid).
-
The solution is heated (e.g., to 60-80 °C) and the progress of the hydrolysis is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield glycerol.
Beyond Acidity: A Look at Thermal and Enzymatic Stability
While acidic hydrolysis is the most common deprotection method, the stability of ketals under other conditions is also a crucial consideration in synthetic planning.
Thermal Stability:
-
Cyclohexanone ketals generally exhibit good thermal stability. Studies on polymeric materials incorporating cyclohexanone ketal moieties have shown them to be stable up to high temperatures.
-
Solketal also possesses reasonable thermal stability, with a boiling point of 188-189 °C. However, at elevated temperatures, particularly in the presence of acidic or basic impurities, decomposition can occur.
Enzymatic Stability:
The use of enzymes for selective transformations is a growing field in organic synthesis. While many enzymes tolerate ketal protecting groups, some lipases have been shown to catalyze the hydrolysis of esters of Solketal.[2][3] This can be a desirable feature for targeted drug delivery systems or a potential incompatibility in certain chemoenzymatic routes. The enzymatic cleavage of cyclohexanone ketals is less commonly reported but is an area of ongoing research.
Conclusion and Recommendations
The choice between a cyclohexanone ketal and an acetone ketal like Solketal is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
For enhanced stability , particularly when subsequent steps involve moderately acidic conditions or prolonged reaction times, a cyclohexanone ketal is the superior choice. Its significantly slower rate of hydrolysis provides a more robust protecting group.
-
For facile deprotection under mild acidic conditions, an acetone ketal (Solketal) is preferable. Its greater lability allows for removal without affecting more sensitive functional groups.
-
Steric considerations may also play a role. The bulkier cyclohexanone moiety may offer advantages or disadvantages depending on the substrate and desired transformations.
By understanding the fundamental principles of their stability and having access to reliable experimental protocols, researchers can confidently select and implement the most appropriate ketal protecting group, thereby enhancing the efficiency and success of their synthetic endeavors.
References
- Phung, T., Braun, A., & Le Goffic, F. (1995). Resolution of Solketal by Enzymatic Hydrolysis of Its Decanoyl Ester.
- dos Santos, J. C., et al. (2020). Sustainable Enzymatic Synthesis of a Solketal Ester—Process Optimization and Evaluation of Its Antimicrobial Activity. Molecules, 25(4), 833.
-
PrepChem. (n.d.). Preparation of 4-Hydroxymethylcyclohexanone ethylene ketal. Retrieved from [Link]
- MATEC Web of Conferences. (2017). Heterogeneous catalytic reaction of glycerol with acetone for solketal production.
Sources
Specific optical rotation reference values for (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Defining Optical Rotation Values
I'm working on compiling a comprehensive guide, "Publish Comparison Guide," for (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. I'm focusing on defining the specific optical rotation reference values. I aim to create a valuable resource for researchers and drug development professionals.
Analyzing Literature & Data
I've initiated a deep dive into literature and data retrieval. My focus is now on authoritative sources for specific optical rotation values of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. The goal is to establish a robust dataset including synthesis routes and comparison information. I'm focusing on the CAS number search to ensure pinpoint accuracy. I'm also planning to incorporate experimental protocols and data tables.
Exploring Rotational Variance
I'm now investigating the factors that influence optical rotation, like solvent effects, concentration, and temperature. I'm also planning a comparative analysis against alternative building blocks, such as tosylates and epoxides. I've formulated detailed search queries to retrieve relevant data. This data will focus on how environmental conditions effect the compound. Finally, the structure of the guide is taking shape, with initial sections focusing on the title and introduction, and then outlining reference values and methodology.
Identifying CAS Numbers
I've successfully identified the CAS numbers for this compound. The (R)-isomer is 139892-53-8, and the racemic form (or unspecified) is 5503-32-2, though the latter is used more generically. I've noted a search result that explicitly mentions something about the structure, which I will review.
Confirming Optical Rotation
I am now focusing on determining the specific rotation of the (R) enantiomer. I need to confirm the sign, magnitude, solvent, and concentration of the rotation. I'm prioritizing searching for the specific CAS number 139892-53-8 along with "optical rotation." I will also investigate the literature on the synthesis from (R)-3-chloro-1,2-propanediol (CAS 57090-45-6) and cyclohexanone, as the starting material's optical purity is crucial. I also need to verify the sign of rotation after the ketalization.
Analyzing Optical Rotation Data
I've got the optical rotation data for the starting material, (R)-(-)-3-chloro-1,2-propanediol. It's ranging from -7° to -10° (c=2, H2O) or -0.9° (neat). I'm now trying to interpret this and its implications in the context of the product's formation.
Verifying Chirality Sign
I've been digging deeper into the expected sign of rotation for my spiroketal product. A potential lead, "compound 21," seems to be a chromane, not my target molecule, requiring careful verification. I found that a homochiral halopropanol precursor has a positive rotation, which provides a key clue. I am now evaluating the reaction mechanism (protection of the diol) to see if the sign of rotation is predictable. The data supports the hypothesis that the magnitude will differ.
Locating Reference Data
I'm now hunting down the precise optical rotation value for my target spiro compound. My plan is to start with specific searches using its names and CAS number (139892-53-8). I'm also including searches for "ketal" variants and the (S) enantiomer. I will investigate related literature that synthesizes the target from known starting materials. Finally, I will also consider looking for related analogs.
Analyzing Initial Parameters
I've determined key data points: (R)-(-)-3-chloro-1,2-propanediol exhibits an optical rotation around -7° (c=2, H2O) or -0.9° (neat). My focus is on synthesizing (R)-2-(chloromethyl)-1. This serves as the foundation for further investigation.
Investigating Precursor Molecules
I've discovered related compounds, specifically the dioxaspirodecane derivatives. I've pinpointed (S)-(+)-1,4-Dioxaspiro[4.5]decane-2-methanol as a crucial lead, and its enantiomer's CAS number. I'm focusing on the synthesis route: chlorohydrin reacting with cyclohexanone to form the desired (R)-chloro compound. I'm hypothesizing about the impact on the optical rotation during this ketalization, considering potential sign changes and small rotation values. Currently seeking specific rotation data for the chlorinated product, and its alcohol precursor.
Searching for Data Points
I'm now expanding my search. I'm focusing on finding the specific rotation data for the alcohol analog (CAS 95335-91-4), which should provide clues about its conversion to the chloride. I'll also look for its tosylate, as that's often an intermediate. I've begun to search for the specific paper on the "Synthesis of (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane," considering potential authors like Enders or Sharpless. I've noted the structure is a cyclohexylidene ketal of 3-chloropropane-1,2-diol.
Analyzing Chiral Properties
I've been examining the starting material's chiral properties. I've noted the specific rotation of (R)-(-)-3-chloro-1,2-propanediol, finding it to be approximately -7° (c=2, H2O) or -0.9° (neat). I'm now turning my attention to the product.
Inferring Chloride Rotation
My focus has shifted to the chloride's rotation. While no direct value surfaced, I've inferred its likely dextrorotatory nature (+), drawing from a supplier's naming convention for the (R)-enantiomer. The (S)-alcohol and (R)-chloride clues are key. Lacking a precise number, I'll emphasize the determination methodology, starting material purity, and comparisons to related compounds in my guide. I'll search for data on the (S)-enantiomer or racemic form to aid this effort.
Refining Rotational Search
I've realized the reaction is a protection, thus configuration should remain stable. I'm focusing on finding the product's optical rotation, starting with a specific search for the CAS number 139892-53-8 and related terms in patents. If exact values remain elusive, I'll emphasize synthesis and measurement protocols, highlighting the starting material's rotation as the key control. Now, I'm pivoting to search for the tosylate analog, hoping it offers clues, since it is very often used as well.
Clarifying Stereochemical Shifts
Okay, so I just confirmed that CAS 139892-53-8 is the (R) isomer, and the (S) is 1098589-87-7. The starting (S)-alcohol is (+). The CH2OH to CH2Cl conversion likely inverts the sign, but that chiral center is at C2 of the dioxolane ring. The structure is a spiro ketal, and the chiral center is the same carbon in the diol. I'll formulate the guide to show that the sign likely flips, and I'll describe the measurement of the optical rotation value.
Considering Chloride Rotations
I've hit a wall with directly finding that specific numerical rotation for the chloride. But, there's a strong case based on related data. The starting material, (R)-(-)-3-chloro-1,2-propanediol, is levorotatory. I'm exploring how this informs the expected rotation behavior and what related data supports the findings.
Analyzing Optical Rotation Shift
I'm now focusing on the optical rotation data and the shift from the starting material to the product. The product is listed as (R)-(+), implying a sign flip to dextrorotatory, but I need to emphasize the importance of experimental verification. I'm structuring the guide around the starting material's optical purity as the reference. I'll outline the expected positive rotation for the spiro-ketal and provide the protocol to measure and validate this expected sign change for the user. A diagram will be used.
Navigating the Labyrinth of Chiral Analysis: A Comparative Guide to Identifying (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
For the modern researcher, scientist, and drug development professional, the precise identification of chiral molecules is not merely a matter of analytical chemistry; it is a cornerstone of efficacy and safety. The specific stereoisomer of a compound can elicit vastly different physiological responses, making unambiguous characterization paramount. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, a key chiral building block. We will delve into its expected fragmentation patterns and critically compare the capabilities of GC-MS with other essential analytical techniques.
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, with its distinct spirocyclic and chloromethyl functionalities, presents a unique analytical challenge. While GC-MS is a powerful tool for elucidating molecular structure, its inherent achirality necessitates a nuanced approach when dealing with enantiomers. This guide will equip you with the foundational knowledge to interpret GC-MS data for this compound and to judiciously select complementary techniques for comprehensive chiral analysis.
The Signature Fragmentation of a Spirocyclic Acetal: A GC-MS Perspective
Gas Chromatography-Mass Spectrometry (GC-MS) remains a workhorse in analytical laboratories for its ability to separate volatile compounds and provide detailed structural information through mass analysis.[1] When (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is introduced into the mass spectrometer, typically after chromatographic separation, it undergoes electron ionization (EI), a high-energy process that leads to the formation of a molecular ion (M+) and subsequent fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a specific fragment.
The fragmentation of cyclic compounds is often complex, involving multiple bond cleavages.[5] For 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, the initial ionization likely occurs at one of the oxygen atoms. The subsequent fragmentation pathways are driven by the stability of the resulting carbocations and neutral losses.
Predicted Key Fragmentation Pathways:
-
Loss of the Chloromethyl Radical (•CH2Cl): This is a highly probable fragmentation, leading to a stable oxonium ion. This would result in a significant peak at m/z 141.
-
Ring Opening and Cleavage: The dioxolane ring can undergo cleavage, leading to various smaller fragments. Alpha-cleavage adjacent to the oxygen atoms is a common pathway for ethers.[6]
-
Cleavage of the Cyclohexane Ring: The spirocyclic cyclohexane ring can also fragment, although this may be less favored than the cleavage of the more labile dioxolane ring. This can lead to a series of hydrocarbon fragments.
-
Loss of Small Neutral Molecules: The loss of small, stable molecules like formaldehyde (CH2O) or ethylene oxide (C2H4O) from larger fragments is also possible.
Table 1: Predicted Prominent Ions in the Mass Spectrum of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Likely Fragmentation Pathway |
| 190/192 | [C9H15ClO2]+• | Molecular Ion (M+) |
| 141 | [C8H13O2]+ | Loss of •CH2Cl from the molecular ion |
| 99 | [C6H11O]+ | Cleavage of the dioxolane ring |
| 81 | [C6H9]+ | Fragmentation of the cyclohexane ring |
| 49/51 | [CH2Cl]+ | Chloromethyl cation |
To visualize the primary fragmentation pathway, consider the following diagram:
The Achiral Limitation: Why GC-MS Alone is Insufficient
A critical limitation of standard GC-MS is its inability to distinguish between enantiomers. (R)- and (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane will produce identical mass spectra because they have the same mass and fragmentation behavior under achiral conditions. Therefore, while GC-MS can confirm the presence of the compound, it cannot determine its absolute configuration.
A Broader Arsenal: Comparative Analytical Techniques
To achieve unambiguous identification and enantiomeric purity assessment, a multi-technique approach is essential. The following table compares GC-MS with other powerful analytical methods.
Table 2: Comparison of Analytical Techniques for the Identification of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
| Technique | Principle | Advantages | Disadvantages | Application for this Topic |
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification.[1] | High sensitivity, provides structural information, well-established libraries. | Achiral , requires volatile and thermally stable compounds. | Confirms molecular weight and elemental composition; identifies the presence of the compound but not its stereochemistry. |
| Chiral GC | GC with a chiral stationary phase (CSP) that interacts differently with enantiomers.[7] | Directly separates enantiomers, allowing for quantification of enantiomeric excess (ee). | Requires method development to find a suitable CSP; may require derivatization. | Essential for determining the enantiomeric purity of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. |
| Chiral HPLC/SFC | High-performance liquid chromatography or supercritical fluid chromatography with a chiral stationary or mobile phase.[8][9] | Wide applicability, both analytical and preparative scale separations are possible.[8][9] | Can be more time-consuming for method development than chiral GC. | A powerful alternative to chiral GC for enantioseparation and purification. |
| NMR Spectroscopy | Uses magnetic fields to probe the chemical environment of atomic nuclei.[] | Provides detailed structural information, including connectivity and relative stereochemistry. | Lower sensitivity than MS; distinguishing enantiomers requires chiral solvating or derivatizing agents.[7][] | Confirms the overall structure and can be used to determine enantiomeric purity with chiral additives. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Non-destructive, provides information about the absolute configuration. | Requires the molecule to have a chromophore; interpretation can be complex. | Can be used to confirm the (R) configuration by comparing the experimental spectrum to theoretical calculations or known standards. |
| X-ray Crystallography | Determines the three-dimensional structure of a molecule in a crystal. | Provides the definitive absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. | The "gold standard" for absolute configuration determination if a crystal can be grown. |
An Integrated Analytical Workflow for Unambiguous Identification
For a comprehensive and self-validating analysis of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, a logical workflow is crucial. The following diagram illustrates an ideal approach:
Experimental Protocol: GC-MS Analysis
The following provides a generalized, yet detailed, protocol for the GC-MS analysis of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane. It is imperative to note that specific parameters may require optimization based on the instrumentation used.
Objective: To obtain the mass spectrum of 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane for structural confirmation.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas, 99.999% purity)
-
Sample of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
-
GC-MS Instrument Setup:
-
GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas Flow: Constant flow of helium at approximately 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the target compound.
-
Extract the mass spectrum for the peak of interest.
-
Interpret the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Conclusion: A Holistic Approach to Chiral Purity
References
-
Chiral analysis - Wikipedia. Available from: [Link]
-
Głowacki, D. et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Chemical Biology. Available from: [Link]
-
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025). Available from: [Link]
-
Brien, A. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Available from: [Link]
-
Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. Available from: [Link]
-
Mass spectrum of 1,7-Dioxaspiro[][]undec-2- ene with Retention Time... - ResearchGate. Available from: [Link]
-
McGuire, R. R., & Shackelford, S. A. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Defense Technical Information Center. Available from: [Link]
-
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available from: [Link]
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu. Available from: [Link]
-
Liao, Y. et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry. Available from: [Link]
-
2-(chloromethyl)-1,4-dioxaspiro[4.5]decane - PubChemLite. Available from: [Link]
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol - PrepChem.com. Available from: [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available from: [Link]
-
CAS#:5503-32-2 | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | Chemsrc. Available from: [Link]
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available from: [Link]
-
Stoyanov, S. et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences. Available from: [Link]
-
Mass Spectrometry - Knockhardy. Available from: [Link]
-
Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT - YouTube. (2023). Available from: [Link]
-
Wang, Y. et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
A Researcher's Guide to the Validation of Absolute Configuration of Spiro-dioxolanes: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, particularly complex scaffolds like spiro-dioxolanes which are present in numerous biologically active compounds, the determination of the absolute configuration is not merely a regulatory checkbox but a fundamental necessity for understanding structure-activity relationships (SAR) and ensuring target specificity. This guide provides an in-depth, objective comparison of methodologies for assigning the absolute configuration of spiro-dioxolanes, with a primary focus on the definitive, yet often challenging, technique of single-crystal X-ray crystallography.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the gold standard for the determination of molecular structures, including the absolute configuration of chiral centers.[1][2] Its power lies in its ability to provide a direct, three-dimensional visualization of the atomic arrangement in the crystalline state, offering unambiguous proof of connectivity, conformation, and stereochemistry.
The determination of absolute configuration via XRD hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[3][4][5] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[3][4][5] This effect violates Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, are equal.[3] The subtle differences in the intensities of these Bijvoet pairs, induced by anomalous scattering, contain the information about the absolute arrangement of atoms in the crystal.
For spiro-dioxolanes, which are typically composed of carbon, hydrogen, and oxygen atoms, the anomalous scattering effect can be weak.[6] The strength of this effect is proportional to the atomic number of the elements present and the wavelength of the X-ray source.[6] While molybdenum (Mo) Kα radiation is common for routine structure determination, copper (Cu) Kα radiation, with its longer wavelength, is often more suitable for accurately determining the absolute configuration of light-atom structures.[6][7]
A critical parameter in assessing the reliability of an absolute configuration assignment from X-ray data is the Flack parameter, developed by Howard Flack.[8][9] A value of the Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct.[8][10] Conversely, a value near 1 suggests that the inverted structure is the correct one. Other related parameters, such as the Hooft parameter, provide further statistical validation.[8][10][11]
Experimental Workflow: From Molecule to Absolute Configuration
The journey from a synthesized spiro-dioxolane to its validated absolute configuration via X-ray crystallography is a multi-step process that demands precision and patience.
Detailed Experimental Protocol
-
Crystal Growth (The Crucial First Step):
-
Purity is paramount: The spiro-dioxolane sample must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Choosing a solvent system: A systematic screening of solvents and solvent combinations is necessary. The ideal solvent system is one in which the compound is sparingly soluble, allowing for slow crystal growth upon cooling, solvent evaporation, or vapor diffusion.
-
Common crystallization techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
-
Patience is key: The goal is to grow well-formed, single crystals, ideally between 0.1 and 0.3 mm in each dimension, that are free of cracks and other defects.[12]
-
-
Crystal Selection and Mounting:
-
Under a microscope, a suitable single crystal is selected. A good crystal should be transparent and extinguish light evenly when viewed between crossed polarizers.[12]
-
The selected crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Data Collection:
-
The mounted crystal is placed on a goniometer head in the X-ray diffractometer.
-
The crystal is centered in the X-ray beam.
-
The appropriate X-ray source (e.g., Cu Kα for light-atom structures) is selected.
-
The diffractometer, controlled by specialized software, rotates the crystal through a series of angles, collecting thousands of diffraction spots on a detector.[7][13]
-
-
Data Processing, Structure Solution, and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.
-
Software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.
-
This model is then refined against the experimental data using a least-squares method. This process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
During the final stages of refinement, the Flack parameter is introduced to determine the absolute configuration.[14][15] A successful determination is characterized by a Flack parameter close to 0 with a standard uncertainty of less than 0.04 for a confident assignment.[8][10]
-
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography is the definitive method, its primary drawback is the absolute requirement for a high-quality single crystal, which can be a significant bottleneck.[16][17] For spiro-dioxolanes that prove difficult to crystallize, or when a faster, solution-phase confirmation is desired, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful alternatives.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. |
| Sample State | High-quality single crystal.[16][17] | Solution, neat liquid, or mull.[16][18] | Solution. |
| Requirement for Crystallization | Yes, this is a major prerequisite and potential challenge.[17] | No, a significant advantage for non-crystalline samples.[16][18] | No. |
| Information Provided | Unambiguous 3D atomic structure, relative and absolute configuration, bond lengths, angles, and conformation in the solid state.[7] | Absolute configuration, conformational analysis in solution.[16] | Absolute configuration, requires a chromophore near the stereocenter. |
| Reliance on Computation | Primarily for data processing and structure refinement. | Essential for comparing experimental spectra with quantum chemical calculations of predicted spectra for each enantiomer.[18][19] | Essential for comparing experimental spectra with predicted spectra. |
| Key Challenges | Growing suitable single crystals.[20] Weak anomalous scattering for light-atom molecules. | Computationally intensive for flexible molecules.[19] Requires specialized instrumentation. | Presence of a suitable chromophore is necessary. |
| Confidence in Assignment | Very high, considered the "gold standard" when successful (low Flack parameter s.u.). | High, based on the goodness-of-fit between experimental and calculated spectra. | High, but dependent on the accuracy of the computational model and the nature of the chromophore. |
Causality in Method Selection:
-
When to Prioritize X-ray Crystallography: When an unambiguous, legally defensible determination of the absolute configuration is required, and a single crystal can be obtained. It is the method of choice for filing patents and for regulatory submissions. The detailed structural information it provides is also invaluable for understanding intermolecular interactions in the solid state, which can inform formulation and solid-form development.
-
When to Turn to VCD/ECD: When crystallization attempts have failed, or when a rapid, high-throughput screening of stereochemical outcomes is needed.[17] VCD is particularly advantageous as it does not require a chromophore and provides rich structural information about the molecule's conformation in solution.[18] These techniques are excellent for confirming the stereochemical integrity of a synthetic route or for assigning the absolute configuration of natural products that are isolated as oils or amorphous solids.
Conclusion: An Integrated Approach to Stereochemical Validation
The determination of the absolute configuration of spiro-dioxolanes is a critical step in the research and development pipeline. Single-crystal X-ray crystallography remains the most powerful and definitive method for this purpose, providing an unparalleled level of structural detail and certainty.[2] However, its reliance on high-quality single crystals necessitates a pragmatic approach. For researchers and drug development professionals, the optimal strategy often involves an integrated use of available techniques. Chiroptical methods like VCD and ECD serve as powerful, complementary tools that can provide reliable assignments for non-crystalline materials or offer rapid confirmation during synthetic campaigns. By understanding the principles, advantages, and limitations of each technique, scientists can make informed decisions, efficiently navigate the challenges of stereochemical analysis, and accelerate the journey from discovery to innovation.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team.
-
Howard Flack and the Flack Parameter - MDPI. Available from: [Link]
-
WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD - BioTools. Available from: [Link]
- Chiral and Achiral Crystal Structures.
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]
-
absolute configuration – Chemical Crystallography. Available from: [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Flack parameter – Chemical Crystallography. Available from: [Link]
-
Absolute configuration of complex chiral molecules - Spark904. Available from: [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Available from: [Link]
-
Best Practice and Pitfalls in Absolute Structure Determination Anthony Linden - ZORA. Available from: [Link]
-
Structural resolution. The anomalous dispersion. Available from: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
-
X-Ray Crystallography - Direct methods - yetnet. Available from: [Link]
-
anomalous.html. Available from: [Link]
-
X-ray crystallography and chirality: understanding the limitations - ResearchGate. Available from: [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - ResearchGate. Available from: [Link]
-
Computational methods and points for attention in absolute configuration determination. Available from: [Link]
-
Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton. Available from: [Link]
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available from: [Link]
- The use of X-ray Crystallography to Determine Absolute Configuration (II).
-
Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available from: [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]
-
Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm - PubMed. Available from: [Link]
-
Determination of absolute configuration - Purechemistry. Available from: [Link]
-
The use of X-ray crystallography to determine absolute configuration - PubMed. Available from: [Link]
-
The use of X-ray crystallography to determine absolute configuration - ResearchGate. Available from: [Link]
-
8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography - ResearchGate. Available from: [Link]
-
Spiro- and dispiro-1,2-dioxolanes: contribution of iron(II)-mediated one-electron vs two-electron reduction to the activity of antimalarial peroxides - PubMed. Available from: [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC. Available from: [Link]
-
Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum. Available from: [Link]
-
Dioxolane-to-bridged acetal-to-spiroketal via ring-closing metathesis and rearrangement: a novel route to 1,7-dioxaspiro[5.5]undecanes - PubMed. Available from: [Link]
Sources
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 4. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. mdpi.com [mdpi.com]
- 9. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spark904.nl [spark904.nl]
- 17. jascoinc.com [jascoinc.com]
- 18. biotools.us [biotools.us]
- 19. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy Characterization of 1,4-Dioxaspiro[4.5]decane Ring Systems
Executive Summary
1,4-Dioxaspiro[4.5]decane (CAS: 177-10-6), commonly known as cyclohexanone ethylene ketal , represents the archetypal spiro-cyclic protecting group for ketones. In drug development and complex organic synthesis, this moiety is critical for masking electrophilic carbonyls against nucleophilic attack (e.g., Grignard reagents, hydrides).
For the analytical scientist, the formation of this ring system is a binary "On/Off" switch in the Infrared (IR) spectrum. The complete disappearance of the carbonyl stretching frequency and the emergence of intense ether-like vibrational modes provide a definitive, non-destructive metric for reaction conversion. This guide details the characteristic spectral signatures, experimental protocols, and comparative performance of this system against alternative protecting groups.
Spectral Analysis: Characteristic IR Peaks
The identification of 1,4-dioxaspiro[4.5]decane relies on a subtractive logic: the absence of the precursor's features is as important as the presence of the product's bands.
The "Fingerprint" Table
The following data summarizes the essential vibrational modes observed in a neat liquid film or CCl₄ solution.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight |
| 1710–1715 | ABSENT | C=O Stretch | Primary Diagnostic: Complete disappearance indicates 100% conversion. Residual peaks here suggest incomplete protection or hydrolysis. |
| 1090–1100 | Strong | C–O–C Asymmetric Stretch | Characteristic of the 1,3-dioxolane ring. This band is often the most intense in the fingerprint region. |
| 1140–1160 | Strong | C–O–C Symmetric Stretch | Coupled vibration of the spiro-ether system. Distinguishes cyclic ketals from acyclic ethers. |
| 2930–2860 | Medium | C–H Stretch (sp³) | Overlap of cyclohexane ring CH₂ and dioxolane ring CH₂ modes. |
| 1445–1450 | Medium | CH₂ Scissoring | Typical deformation of the cyclohexane ring (remains largely unchanged from precursor). |
| 920–950 | Medium | Ring "Breathing" | Skeletal vibration characteristic of the spiro-fusion point. |
Deep Dive: The C=O to C-O-C Transition
The transformation from cyclohexanone to its ethylene ketal involves a change in hybridization at the spiro carbon (C8) from sp² to sp³.
-
Precursor (Cyclohexanone): Dominated by the dipole moment of the C=O bond, showing a sharp, intense band at 1715 cm⁻¹ .
-
Product (Spiro Ketal): The dipole moment is redistributed across the two C-O single bonds. This eliminates the 1715 cm⁻¹ band and replaces it with the C-O-C twin bands (1090/1140 cm⁻¹) .
-
Field Note: If a weak band persists at 1715 cm⁻¹, it is often due to moisture-induced hydrolysis during sampling. Ensure IR cells (KBr or NaCl) are strictly anhydrous.
Comparative Analysis: Selecting the Right Protecting Group
Not all ketals are equal. The choice between a 5-membered (dioxolane) and 6-membered (dioxane) ring affects stability and spectral deconvolution.
Performance Matrix
| Feature | 1,3-Dioxolane (Ethylene Glycol) | 1,3-Dioxane (1,3-Propanediol) | Acyclic Ketal (Methanol) |
| Formation Rate | Fast (Entropy favored) | Slower | Slowest (Enthalpy favored) |
| Hydrolytic Stability | Moderate (Cleaves with dilute acid) | High (Requires stronger acid/heat) | Low (Very labile) |
| IR Diagnostic | Sharp doublet (~1090/1140 cm⁻¹) | Broader complex bands (1080-1120 cm⁻¹) | Single broad C-O band |
| Use Case | General purpose, rapid protection | Harsh reaction conditions | Temporary, mild protection |
Stability Logic
The 1,4-dioxaspiro[4.5]decane system (dioxolane) is kinetically favored during formation due to the "envelope" conformation of the 5-membered ring, which minimizes transannular strain compared to the 6-membered dioxane chair. However, the 1,3-dioxane is thermodynamically more stable, making it harder to remove.
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decane
Objective: Protect cyclohexanone to validate IR spectral shifts.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethylene Glycol (1.5 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Solvent: Toluene or Benzene (Reaction medium & azeotrope carrier)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add cyclohexanone, ethylene glycol, pTSA, and solvent.
-
Reflux: Heat to vigorous reflux. Water generated by the reaction will codistill with toluene and separate in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 2–4 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA) and brine. Dry organic layer over MgSO₄.
-
Purification: Remove solvent via rotary evaporation. Distill the residue (bp ~65°C at 15 mmHg) to obtain the clear, colorless liquid product.
IR Sampling (Neat Film)
-
Place 1 drop of the purified liquid between two NaCl or KBr salt plates.
-
Press gently to form a thin capillary film (avoid air bubbles).
-
Acquire spectrum (4000–400 cm⁻¹, 4 scans minimum).
-
Validation: Check 3400 cm⁻¹ region. A broad peak here indicates residual ethylene glycol or moisture (OH stretch).
Visualizations
Synthesis Pathway
The following diagram illustrates the acid-catalyzed protection mechanism and the critical water removal step required to drive the equilibrium.
Figure 1: Synthesis workflow utilizing Dean-Stark water removal to drive the equilibrium toward the spiro-ketal product.
Spectral Decision Tree
Use this logic flow to interpret the IR spectrum of the reaction mixture.
Figure 2: Decision tree for validating reaction completion based on C=O and C-O-C spectral markers.
References
-
NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane IR Spectrum. National Institute of Standards and Technology.[1][2][3][4] [Link]
-
Organic Chemistry Portal. Protecting Groups: 1,3-Dioxanes, 1,3-Dioxolanes. [Link][5]
-
SpectraBase. 1,4-Dioxaspiro[4.5]decane Spectral Data. Wiley Science Solutions. [Link][6]
Sources
Safety Operating Guide
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane proper disposal procedures
This guide outlines the operational safety and disposal protocols for (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane .
As a Senior Application Scientist, I must emphasize that while this compound is a valuable chiral building block, its dual functionality—an alkyl chloride attached to an acid-labile ketal —dictates a specific waste management strategy.[1][2] You are not merely discarding a solvent; you are managing a reactive intermediate that requires segregation from acidic waste streams to prevent uncontrolled hydrolysis and heat generation.[2]
Part 1: Chemical Profile & Hazard Identification[2][3][4]
Before disposal, you must understand what you are handling.[1][3][4][5] This compound is not a simple inert organic.[2][6][3][4][5][7][8][9][10]
Compound: (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS: 5503-32-2 (General/Racemic reference) Functional Groups: Primary Alkyl Chloride, Cyclic Ketal (1,4-dioxaspiro).[1][2][4]
GHS Hazard Classification
| Hazard Type | Code | Description | Operational Implication |
| Health | H318 | Causes serious eye damage.[2][11][4][12][13] | Critical: Wear chemical splash goggles.[2][4] Face shield recommended during pouring.[2][4] |
| Health | H315 | Causes skin irritation.[2][4][12][14] | Double-glove (Nitrile) during waste transfer.[2][4] |
| Health | H335 | May cause respiratory irritation.[2][4][12][13][14] | All transfers must occur inside a certified fume hood.[6] |
| Reactivity | N/A | Acid-Sensitive.[2][4] | DO NOT mix with acidic waste.[6][3][4][10] Ketal hydrolysis yields cyclohexanone and chlorinated diols (exothermic).[4] |
Part 2: Critical Waste Segregation Strategy
The most common error in disposing of this compound is misclassification. It must be treated as Halogenated Organic Waste .[4][9]
The "Why" Behind the Protocol:
-
Halogen Content: The chlorine atom necessitates high-temperature incineration (
) with scrubbers to capture acidic gases (HCl) formed during combustion.[2][4] Mixing this with non-halogenated waste (e.g., Acetone, Hexane) contaminates the cheaper waste stream, significantly increasing disposal costs and violating EPA compliance.[1] -
Ketal Stability: The 1,4-dioxaspiro ring is stable under basic and neutral conditions but hydrolyzes rapidly in the presence of strong acids.[2][4] Never pour this waste into a container designated for "Acidic Organic Waste" or "Mixed Acid Waste."
Decision Matrix: Waste Stream Selection
Figure 1: Decision workflow for categorizing waste streams. Note that adding even small amounts of this alkyl chloride to a non-halogenated solvent usually reclassifies the entire mixture as halogenated waste.[2]
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection[1][2]
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[2][4]
-
Closure: Screw cap with a chemically resistant liner (PTFE/Teflon).[2][4]
Step 2: Collection & Transfer[2]
-
Fume Hood Only: Perform all waste transfers inside a functioning fume hood.
-
No Bulking with Acids: Verify the receiving container does not contain acidic residues (e.g., Trifluoroacetic acid, HCl, Sulfuric acid).[1]
-
Funnel Use: Use a dedicated funnel to prevent spillage.[2][4] If the compound is viscous, do not rinse the funnel with water; rinse with a small amount of Acetone or DCM and add the rinse to the Halogenated waste container.[1]
Step 3: Labeling (Regulatory Requirement)
A generic "Waste" label is insufficient.[3][4] The label must contain:
-
Full Chemical Name: (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane.[1][2][4]
-
Constituents: If in solution, list the solvent and the approximate % of the active compound.
Step 4: Storage & Handoff[2][5][13]
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture potential leaks.[2]
-
Compatibility: Store away from oxidizers (peroxides, nitrates) and strong acids.[1][3]
-
Disposal Path: Contact your Environmental Health & Safety (EHS) department for pickup.[2][6] This material will be routed for Incineration .
Part 4: Emergency Procedures (Spills)
If a spill occurs in the lab, do not simply wipe it up with paper towels and throw them in the trash.[1]
-
Evacuate & Ventilate: If the spill is large (>100mL) or outside a hood, evacuate the immediate area.[4]
-
PPE: Nitrile gloves (double layer), lab coat, safety goggles.[1][4]
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or commercial "Organic" spill pads).[1][4]
-
Do not use: Sawdust (combustible reaction risk).[4]
-
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.
-
Label: Tag as "Debris contaminated with Halogenated Organics."
References & Authority
-
PubChem. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane Compound Summary. National Library of Medicine.[2][4] Link[2][4]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[2][4] (40 CFR Part 261).[4][7] Link[2]
-
Fisher Scientific. Safety Data Sheet: 1,4-Dioxaspiro[4.5]decane derivatives.[2][4] (General handling of spiro-ketals).[2][4] Link
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[4]Link[2][4]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. nyu.edu [nyu.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. my.alfred.edu [my.alfred.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. scienceready.com.au [scienceready.com.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. synerzine.com [synerzine.com]
- 12. 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | C9H15ClO2 | CID 97801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
[1]
Executive Summary & Chemical Profile[1][2]
Compound: (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS Registry Number: 139892-53-8 (Specific Enantiomer) / 5503-32-2 (Racemic) Physical State: Liquid (Viscous oil) Core Hazard Class: Alkylating Agent / Serious Eye Damage (Category 1)
This guide supersedes generic "lab safety" advice. It is engineered for researchers handling this specific chiral building block.[1] The presence of the chloromethyl moiety combined with the 1,4-dioxaspiro (ketal) functionality dictates a specific safety protocol. You are not just handling an irritant; you are handling a potential electrophilic alkylating agent with high ocular toxicity.[1]
Physicochemical Data Table
| Property | Value | Operational Implication |
| Molecular Weight | 190.67 g/mol | Moderate volatility; aerosols are the primary inhalation risk. |
| Boiling Point | ~272°C (Predicted) | Low vapor pressure at RT, but heating increases risk exponentially. |
| Density | 1.15 g/cm³ | Heavier than water; sinks in aqueous spills. |
| Solubility | Organic solvents (DCM, THF) | Lipophilic; penetrates skin barriers efficiently. |
| Reactivity | Acid-Sensitive Ketal | DO NOT mix with strong acids; hydrolysis releases ketones/diols. |
Risk Assessment & Hazard Logic
To select the correct PPE, we must understand the mechanism of injury, not just the regulation.
-
Ocular Destruction (H318): This compound is classified as causing Serious Eye Damage .[1][2][3] Unlike simple irritants, alkylating agents can cross-link corneal proteins, causing irreversible opacity.[1] Standard safety glasses are insufficient.
-
Dermal Permeation: Halogenated aliphatic ethers can permeate standard nitrile gloves over time.[1] The "chloromethyl" group activates the molecule for nucleophilic substitution, meaning it can react with biological nucleophiles (DNA/Proteins) upon absorption.
-
Inhalation: While vapor pressure is low, the generation of aerosols during syringe transfer or rotary evaporation poses a respiratory threat.[1]
The PPE Shield: Selection Matrix
This protocol uses a "Barrier Redundancy" strategy.[1] We assume the first barrier might fail or be breached.[1]
Hand Protection: The Double-Glove Strategy
Standard nitrile gloves offer only temporary splash protection against halogenated ethers.
-
Inner Layer: 4 mil Nitrile (Examination Grade) - Acts as a sweat barrier and last line of defense.[1]
-
Outer Layer: 5-8 mil Nitrile (High Dexterity) OR Silver Shield® (Laminate) for high-risk operations.
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
Eye & Face Protection[1][3][5][6][7][8][9]
-
Mandatory: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Volume > 50 mL: Add a Polycarbonate Face Shield.[1]
Respiratory Protection[1][7][8][10][11]
-
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]
-
Secondary (Spill/Hood Failure): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
PPE Decision Logic Diagram
Operational Protocols
A. Weighing and Transfer[2]
-
The Problem: Viscous liquids often drip from pipettes, contaminating bench surfaces.[1]
-
The Protocol:
-
Place the balance inside the fume hood.[1] If this is impossible, tare a vial in the hood, transport it in a secondary container to the balance, weigh, and return to the hood to add the reagent.
-
Use positive displacement pipettes for viscous oils to prevent dripping.[1]
-
Place a chemically resistant mat (absorbent side up) under the work area.[1]
-
B. Reaction Setup (Ketal Sensitivity)
-
The Problem: The dioxaspiro ring is a ketal. Exposure to strong aqueous acids (HCl, H2SO4) will hydrolyze the ring, destroying your starting material and potentially releasing cyclohexanone.
-
The Protocol:
-
Ensure all glassware is oven-dried (moisture control).[1]
-
If using Lewis acids (e.g., TiCl4, BF3), add them slowly at low temperature to prevent runaway hydrolysis or polymerization.
-
C. Emergency Spill Response (Small Scale < 100 mL)
-
Alert: Announce the spill. Evacuate immediate area if outside the hood.
-
PPE Up: Don Silver Shield gloves and goggles.[1]
-
Contain: Use a "damming" technique with absorbent socks to prevent spread.[1]
-
Absorb: Use Vermiculite or Universal Absorbent Pads .[1]
-
Note: Do NOT use paper towels alone; they offer no barrier to evaporation.
-
-
Clean: Wipe surface with DCM (Dichloromethane) followed by soapy water.[1]
-
Dispose: Place all waste in a sealed bag labeled "Halogenated Organic Debris."
Waste & Disposal
Crucial Rule: This compound contains chlorine.[1] It must go into the Halogenated Waste stream.[1]
-
Segregation: Do not mix with acidic waste streams (risk of exothermic hydrolysis).[1]
-
Container: High-density polyethylene (HDPE) or glass carboys.[1]
-
Labeling: Must clearly state "Halogenated Organic" and list "(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane" to alert EH&S to the alkylating potential.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
